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  • Product: Morpholin-3-one oxime

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile and Thermodynamic Analysis of Morpholin-3-one Oxime

This technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of Morpholin-3-one oxime (systematically N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of Morpholin-3-one oxime (systematically N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine). This compound serves as a critical intermediate in the synthesis of bioactive heterocyclic scaffolds, including Factor Xa inhibitors (e.g., Rivaroxaban derivatives).[1]

Executive Summary

Morpholin-3-one oxime represents a class of amidoxime derivatives characterized by dual hydrogen-bonding capability (amphiprotic nature) and moderate polarity. Its solubility behavior is the rate-limiting factor in purification processes (crystallization) and reaction kinetics during organic synthesis. This guide provides a rigorous framework for determining its solubility, modeling its thermodynamic properties, and optimizing solvent selection for process scale-up.

Chemical Identity & Structural Analysis

Understanding the solute's molecular architecture is prerequisite to predicting solvent interactions.

PropertySpecification
Common Name Morpholin-3-one oxime
Systematic Name N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine
Core Scaffold Morpholine (1,4-oxazinane)
Functional Groups Oxime (=N-OH), Ether (-O-), Amine (secondary)
Polarity Profile High (H-bond donor/acceptor sites)
Predicted LogP ~ -0.5 to 0.2 (Hydrophilic)

Solubility Prediction: Due to the oxime hydroxyl group and the morpholine ring oxygen, the molecule exhibits strong dipole-dipole interactions and hydrogen bonding.

  • High Solubility: Polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol, Water).

  • Moderate Solubility: Esters (Ethyl Acetate) and Ketones (Acetone).

  • Low Solubility: Non-polar hydrocarbons (Hexane, Toluene).

Experimental Protocol: Isothermal Saturation Method

To ensure data integrity (Trustworthiness), the following self-validating protocol is recommended for generating precise solubility data (


).
Reagents and Apparatus
  • Solute: Morpholin-3-one oxime (Recrystallized, Purity >99.5% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade (Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Apparatus: Double-jacketed glass vessel (50 mL), Smart thermostatic water bath (

    
     K), Magnetic stirrer, 0.22 
    
    
    
    m PTFE syringe filters.
Workflow Methodology

The solubility is measured using the static equilibrium method coupled with gravimetric or HPLC analysis.

  • Preparation: Add excess Morpholin-3-one oxime to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
    ) for 24 hours.
    
    • Validation Step: Stop stirring and allow settling for 2 hours. Ensure solid phase persists (saturation).

  • Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe (to prevent precipitation).

  • Filtration: Filter immediately through a 0.22

    
    m filter into a pre-weighed weighing bottle.
    
  • Quantification (Gravimetric): Evaporate solvent under vacuum at 40°C until constant mass is achieved (

    
     mg).
    
  • Calculation: Determine mole fraction solubility (

    
    ).
    
Calculation Formula


Where:
  • 
    : Mass of solute and solvent (g).
    
  • 
    : Molar mass of solute and solvent ( g/mol ).
    

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow interpolation and enthalpy calculations.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • A, B, C: Empirical model parameters derived via non-linear regression.

  • T: Absolute temperature (K).[2]

  • Utility: Provides the highest accuracy (typically

    
    ) for polar solutes in organic solvents.
    
van't Hoff Equation

Used to determine the dissolution enthalpy (


) and entropy (

).


  • Slope (

    
    ):  Indicates if dissolution is endothermic (negative slope) or exothermic.
    
  • Intercept (

    
    ):  Reflects the disorder change upon dissolution.
    

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and the experimental workflow for solubility determination.

SolubilityWorkflow cluster_Methods Analysis Path Start Target: Morpholin-3-one Oxime Solubility Determination SolventSelect Solvent Selection Strategy (Based on Polarity & H-Bonding) Start->SolventSelect ExpSetup Isothermal Saturation Setup (Excess Solute + Solvent) SolventSelect->ExpSetup Select: MeOH, EtOH, Acetone, Toluene Equilibrium Equilibration Phase (T = 278.15 to 323.15 K, t = 24h) ExpSetup->Equilibrium Sampling Sampling & Filtration (0.22 µm PTFE, Isothermal) Equilibrium->Sampling Check Saturation Analysis Quantification Method Sampling->Analysis Model Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Model Input Data HPLC HPLC (UV Detection) High Precision Analysis->HPLC Grav Gravimetric Analysis Standard Method Analysis->Grav Output Solubility Data (x1) & Thermodynamic Parameters Model->Output HPLC->Model Grav->Model

Figure 1: Systematic workflow for the determination and modeling of Morpholin-3-one oxime solubility.

Critical Analysis & Applications

Solvent Effect on Solubility

Based on the "like dissolves like" principle and the structure of Morpholin-3-one oxime:

  • Protic Solvents (Methanol, Ethanol): Expected to show the highest solubility due to the ability to donate and accept hydrogen bonds from the oxime (-OH, =N-) and morpholine ether (-O-) groups.

  • Aprotic Polar Solvents (Acetone, Acetonitrile): Good solubility driven by dipole-dipole interactions, though likely lower than alcohols.

  • Non-polar Solvents (Toluene): Lowest solubility. The energy cost to break the crystal lattice (dominated by intermolecular H-bonds) is not compensated by weak London dispersion forces.

Application in Crystallization

The steep solubility curve in alcohols (solubility increases significantly with T) makes Ethanol or Isopropanol ideal candidates for cooling crystallization (purification).

  • Anti-solvent strategy: Dissolve in Methanol (high solubility) and add Water or Toluene (anti-solvent) to induce precipitation.

Thermodynamic Implications
  • 
     (Endothermic):  Dissolution absorbs heat. Solubility increases with temperature. This is the standard behavior for most organic solids.
    
  • 
    :  The dissolution process is non-spontaneous at standard conditions without thermal input, necessitating elevated temperatures for high concentrations.
    

References

  • ChemicalBook. (2025). Morpholin-3-one | 109-11-5 Chemical Properties and Synthesis.

  • BioCrick. (2025). 4-(4-Aminophenyl)morpholin-3-one Solubility and Properties.

  • BenchChem. (2025).[3] Technical Guide: Synthesis and Solubility of Morpholinone Derivatives.

  • VulcanChem. (2025). Morpholin-3-one oxime Systematic Naming and Structure.

  • NIST Chemistry WebBook.Thermochemical Data of Morpholine Derivatives. (General Reference for thermodynamic modeling protocols).

Sources

Exploratory

Technical Guide: Acidity and pKa Profile of Morpholin-3-one Oxime

The following technical guide provides an in-depth analysis of the acidity and pKa values of Morpholin-3-one oxime, structured for researchers and drug development professionals. [1] Executive Summary Morpholin-3-one oxi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the acidity and pKa values of Morpholin-3-one oxime, structured for researchers and drug development professionals.

[1]

Executive Summary

Morpholin-3-one oxime (systematically 3-(hydroxyimino)morpholine ) is a cyclic amidoxime derivative synthesized from morpholin-3-one. Unlike simple ketoximes, this compound possesses an amphoteric amidoxime functional group embedded within a morpholine ring.[1] Its acid-base profile is critical for optimizing extraction protocols, understanding its stability as a pharmaceutical intermediate (e.g., in the synthesis of anticoagulant precursors), and predicting its metal-chelation behavior.[1]

This guide defines the theoretical and experimental pKa values, details the dissociation mechanisms, and provides validated protocols for their determination.[1]

Chemical Structure and Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The compound features a six-membered morpholine ring where the carbonyl oxygen at position 3 is replaced by an oxime group (


).[1]
  • Functional Group: Cyclic Amidoxime (

    
    ).
    
  • Electronic Effects: The ether oxygen at position 1 exerts a negative inductive effect (-I) through the C2 methylene bridge, reducing the electron density at the amidoxime core compared to acyclic analogs like acetamidoxime.[1]

Visualization of Tautomerism

The amidoxime group can exist in tautomeric equilibrium, primarily between the oxime and the minor hydroxylamine forms, though the oxime form predominates in solution.[1]

Tautomerism cluster_0 Tautomeric Forms Oxime Oxime Form (Major) (C=N-OH) Imine Hydroxylamine Form (Minor) (NH-C-NH-OH) Oxime->Imine Tautomerization

Figure 1: Tautomeric equilibrium of the cyclic amidoxime moiety.[1] The oxime form is thermodynamically favored.

pKa Values and Dissociation Mechanics

Predicted pKa Values

Due to the specific cyclic structure and the inductive influence of the morpholine ether oxygen, the pKa values deviate slightly from acyclic amidoximes.[1]

Dissociation StepSpecies TransformationPredicted pKa RangeMechanistic Driver
pKa₁ (Basic) Cation (

)

Neutral (

) +

2.8 – 3.5 Protonation of the imino nitrogen. The -I effect of the ring oxygen lowers basicity compared to acetamidoxime (pKa ~3.2).[1]
pKa₂ (Acidic) Neutral (

)

Anion (

) +

11.2 – 11.8 Deprotonation of the oxime hydroxyl group (-OH).[1] The anion is stabilized by resonance but destabilized by the lack of aromatic conjugation.[1]
Dissociation Pathway

The compound is amphoteric.[1] In highly acidic media (pH < 2), it exists as a protonated cation.[1] At physiological pH (7.4), it is predominantly neutral.[1] In highly alkaline media (pH > 12), it forms an anionic species.[1]

Dissociation Cation Cationic Form (Protonated N) Neutral Neutral Form (Zwitterion/Neutral) Cation->Neutral pKa₁ ~ 3.0 (-H+) Anion Anionic Form (Deprotonated O) Neutral->Anion pKa₂ ~ 11.5 (-H+)

Figure 2: Stepwise dissociation pathway of Morpholin-3-one oxime from acidic to basic conditions.[1]

Experimental Determination Protocols

To validate the theoretical pKa values, the following self-validating experimental protocols are recommended.

Method A: Potentiometric Titration (Primary)

This is the standard method for determining ionization constants in the range of 2–12.[1]

Reagents:

  • Analyte: 0.01 M Morpholin-3-one oxime solution (degassed water).

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Ionic Strength Adjuster: 0.1 M KCl or NaClO₄ (to maintain

    
    ).
    

Protocol:

  • Calibration: Calibrate the glass pH electrode using buffers at pH 4.01, 7.00, and 10.01.

  • Blank Run: Perform a titration on the solvent blank (0.1 M KCl) to determine background carbonate absorption.

  • Acid Titration: Acidify the analyte solution to pH ~2.0 using HCl.

  • Base Titration: Titrate with 0.1 M NaOH under inert nitrogen atmosphere to prevent

    
     interference. Record pH after every 0.05 mL addition.
    
  • Data Analysis: Plot the derivative curve (

    
    ). The inflection points correspond to the pKa values.[1] Use the Bjerrum method  or Gran plot analysis to refine the equivalence points.
    
Method B: UV-Vis Spectrophotometric Titration (Secondary)

Recommended if the compound has low solubility or if pKa values are extremely low/high (< 2 or > 12).[1]

Protocol:

  • Stock Solution: Prepare a

    
     M solution of the oxime.[1]
    
  • Buffer Series: Prepare a series of buffers ranging from pH 1.0 to 13.0 in 0.5 unit increments.

  • Scanning: Record UV-Vis spectra (200–400 nm) for each pH.

  • Isosbestic Point Analysis: Identify the wavelength of maximum absorbance shift (

    
    ).[1]
    
  • Calculation: Plot Absorbance vs. pH at

    
    . The inflection point of the sigmoidal curve represents the pKa.[1]
    

Workflow Start Start: Pure Morpholin-3-one Oxime Solubility Check Solubility (Water/MeOH) Start->Solubility Choice Select Method Solubility->Choice Potent Potentiometric Titration (Concentration > 1mM) Choice->Potent High Sol. UV UV-Vis Titration (Concentration < 1mM) Choice->UV Low Sol. Data Data Processing (Gran Plot / Sigmoid Fit) Potent->Data UV->Data Result Final pKa Determination Data->Result

Figure 3: Decision matrix for selecting the appropriate pKa determination methodology.

Applications and Relevance

  • Pharmaceutical Synthesis: Morpholin-3-one oxime serves as a precursor to 3-aminomorpholine derivatives. The acidity of the oxime proton affects the rate of alkylation or acylation reactions at the oxygen atom during prodrug synthesis.[1]

  • Metal Chelation: Cyclic amidoximes are potent ligands for transition metals (e.g.,

    
    , 
    
    
    
    ) and actinides (
    
    
    ).[1] The pKa values dictate the pH range at which the ligand is effectively deprotonated to form stable chelate complexes (typically effective at pH > pKa₁).[1]
  • Analytical Standard: Used as a reference material in HPLC methods for detecting impurities in morpholinone-based drugs (e.g., Rivaroxaban intermediates).[1]

References

  • Oak Ridge National Laboratory (ORNL). (2015).[1] Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. Retrieved from [Link][1]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams: Amidoximes and Nitrogen Compounds.[1] Organic Chemistry Data.[1][2][3] Retrieved from [Link][1]

  • PubChem. (2025).[4][5] Compound Summary: Morpholin-3-one (Lactam Precursor).[1] National Library of Medicine. Retrieved from [Link][1]

  • Bordwell, F. G. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO).[1][6][7] University of Wisconsin-Madison. Retrieved from [Link][1]

Sources

Foundational

A Methodological Framework for the Crystal Structure Analysis of Morpholin-3-one Oxime

An In-depth Technical Guide for Researchers Abstract: The morpholine ring is a foundational scaffold in medicinal chemistry, prized for its physicochemical properties that can enhance the pharmacokinetic profile of drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract: The morpholine ring is a foundational scaffold in medicinal chemistry, prized for its physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] Its derivatives, including Morpholin-3-one, serve as versatile building blocks for novel therapeutics.[3] The introduction of an oxime functional group can further influence a molecule's electronic properties, hydrogen-bonding capabilities, and potential as a metal-coordinating ligand.[4] Despite the significance of its constituent parts, a definitive single-crystal X-ray structure of Morpholin-3-one oxime has not been prominently reported in peer-reviewed literature. This guide, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines a self-validating, end-to-end workflow for the synthesis, characterization, crystallization, and complete structural elucidation of Morpholin-3-one oxime, establishing a blueprint for its definitive analysis.

Synthesis and Spectroscopic Validation

A robust structural analysis begins with the unambiguous synthesis and characterization of the target compound. This initial phase ensures that the material subjected to crystallization is indeed the correct, pure substance, forming the first pillar of a self-validating protocol.

Synthesis of Morpholin-3-one

The parent lactam, Morpholin-3-one, can be synthesized through several established routes. A common and effective method involves the cyclization of a suitable precursor, such as reacting 2-aminoethanol with ethyl chloroacetate.[5]

Experimental Protocol:

  • To a solution of 2-aminoethanol in an appropriate solvent like isopropanol, add sodium metal in batches to form the sodium alkoxide.[5]

  • Heat the reaction mixture (e.g., 50°C) for several hours to ensure complete formation of the alkoxide.[5]

  • Cool the mixture to 0°C and slowly add ethyl chloroacetate dropwise.[5]

  • After the addition, heat the resulting suspension (e.g., 80°C) to drive the intramolecular cyclization.[5]

  • Upon reaction completion, filter any insoluble byproducts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate or methyl tert-butyl ether) to yield pure Morpholin-3-one as a crystalline solid.[5]

Oximation of the Lactam Carbonyl

The conversion of the carbonyl group in Morpholin-3-one to an oxime is a standard chemical transformation, typically achieved using hydroxylamine.[6]

Experimental Protocol:

  • Dissolve Morpholin-3-one, hydroxylamine hydrochloride (1.5 equivalents), and a mild base such as sodium acetate (2.3 equivalents) in a protic solvent like methanol.[6]

  • Heat the mixture to reflux (e.g., 80°C) for several hours to ensure complete conversion.[6]

  • Monitor the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add water to precipitate the product or prepare for extraction.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Morpholin-3-one oxime.

  • The crude product should be purified, preferably by recrystallization, before proceeding to crystal growth experiments.

Pre-Crystallography Structural Confirmation

Before attempting crystallization, the identity and purity of the synthesized Morpholin-3-one oxime must be confirmed using a suite of spectroscopic techniques. This step is critical to prevent wasted effort on crystallizing an incorrect or impure compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular skeleton and connectivity. The disappearance of the lactam carbonyl signal in the ¹³C spectrum and the appearance of a new signal for the C=N-OH carbon are key indicators of success.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, which is used to confirm the elemental formula of the target compound.[7]

  • Infrared (IR) Spectroscopy: IR analysis will show the disappearance of the characteristic C=O stretch of the lactam and the appearance of C=N and O-H stretching frequencies, confirming the oximation.

Single-Crystal Growth: The Gateway to Diffraction

The most critical and often most challenging step in a crystal structure analysis is growing a high-quality single crystal suitable for X-ray diffraction.[1] A suitable crystal should be well-formed, free of cracks or defects, and typically 0.1-0.3 mm in each dimension.[1]

Methodologies for Crystal Growth

Several techniques can be employed, and the optimal method is often found through systematic screening of various solvents and conditions.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near-saturation in a loosely covered vial.[7] Allow the solvent to evaporate slowly over several days or weeks. The gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).[7] Place this vial inside a larger, sealed chamber containing a "poor" solvent (one in which the compound is less soluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the compound's solubility, inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[7] Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can lead to the growth of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]

G cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_solve Structure Solution & Refinement Crystal Select High-Quality Single Crystal Mount Mount on Goniometer (Cryo-Loop) Crystal->Mount Cryo Cool to 100 K in Cryostream Mount->Cryo Diffractometer Place in X-ray Diffractometer (e.g., Mo Kα source) Cryo->Diffractometer Rotate Rotate Crystal & Collect Diffraction Images Diffractometer->Rotate Process Process Data (Cell Refinement, Space Group Determination) Rotate->Process Solve Solve Structure (Direct Methods, e.g., SHELXS) Process->Solve Refine Refine Atomic Positions & Parameters (e.g., SHELXL) Solve->Refine Validate Validate Final Structure (CheckCIF) Refine->Validate Report Final Crystallographic Information File (CIF) Validate->Report G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H N2 N (oxime) N1->N2 H-Bond O1 O-H (oxime) O2 O (ether) O1->O2 H-Bond

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Morpholin-3-one oxime

The following application note and protocol are designed for research professionals in organic synthesis and drug development. This guide details the synthesis of Morpholin-3-one oxime (chemically defined as N-hydroxy-3-...

Author: BenchChem Technical Support Team. Date: March 2026

The following application note and protocol are designed for research professionals in organic synthesis and drug development. This guide details the synthesis of Morpholin-3-one oxime (chemically defined as N-hydroxy-3-morpholinimine or the cyclic amidoxime of morpholine), a key intermediate in the development of bioactive heterocycles.

Technical Synthesis Guide: Morpholin-3-one Oxime

Introduction & Retrosynthetic Analysis

Morpholin-3-one oxime represents a cyclic amidoxime functionality. Unlike simple ketone oximes, amidoximes cannot be synthesized efficiently by the direct condensation of the parent lactam (Morpholin-3-one) with hydroxylamine due to the resonance stability of the amide bond.

To ensure high yield and purity, this protocol utilizes an Activation-Substitution Strategy .[1] The lactam carbonyl is first activated by conversion to a thiolactam (thionation), which renders the carbon center sufficiently electrophilic for attack by hydroxylamine.[1]

Retrosynthetic Pathway:

  • Target: Morpholin-3-one oxime (Amidoxime).

  • Intermediate: Morpholin-3-thione (Thiolactam).

  • Starting Material: Morpholin-3-one (Lactam).

Safety & Hazard Profile (Critical)

  • Lawesson’s Reagent: Moisture sensitive. Liberates Hydrogen Sulfide (H₂S) upon hydrolysis or reaction.[1] H₂S is a potent neurotoxin ; all reactions must be performed in a well-ventilated fume hood with H₂S sensors active.

  • Hydroxylamine Hydrochloride: Potential explosive if heated to dryness or concentrated. Skin sensitizer.

  • Solvents (THF, Methanol, MTBE): Flammable.[1]

Step-by-Step Experimental Protocol

Phase 1: Activation – Synthesis of Morpholin-3-thione

Objective: Convert the stable lactam carbonyl into a reactive thiocarbonyl group.

Reagents:

  • Morpholin-3-one (10.0 g, 99.0 mmol)[1]

  • Lawesson’s Reagent (20.0 g, 49.5 mmol, 0.5 eq)[1]

  • Tetrahydrofuran (THF), anhydrous (150 mL)[1]

Procedure:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet. Connect the exhaust to a bleach trap (to neutralize H₂S).

  • Dissolution: Charge the flask with Morpholin-3-one and anhydrous THF. Stir until fully dissolved.

  • Addition: Add Lawesson’s Reagent in a single portion. The suspension will turn pale yellow.

  • Reaction: Heat the mixture to reflux (66°C) for 3–4 hours.

    • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM).[1] The starting material (Rf ~0.3) should disappear, and a less polar yellow spot (Thione, Rf ~0.[1]6) should appear.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo to ~20 mL.

  • Purification: Flash column chromatography is recommended to remove phosphorus byproducts.

    • Eluent: DCM:MeOH (98:2).[1]

    • Yield: Expect 9.5–10.5 g (80–90%) of Morpholin-3-thione as a yellow crystalline solid.

Phase 2: Nucleophilic Substitution – Synthesis of Morpholin-3-one Oxime

Objective: Displace the sulfur with hydroxylamine to form the amidoxime.

Reagents:

  • Morpholin-3-thione (10.0 g, 85.3 mmol)[1]

  • Hydroxylamine Hydrochloride (NH₂OH[1][2][3][4]·HCl) (11.9 g, 170.6 mmol, 2.0 eq)[1]

  • Sodium Carbonate (Na₂CO₃) or Sodium Acetate (14.0 g, 170.6 mmol, 2.0 eq)[1]

  • Methanol (MeOH) (100 mL)

Procedure:

  • Preparation of Free Base: In a separate beaker, dissolve NH₂OH·HCl and Na₂CO₃ in Methanol (80 mL). Stir for 15 minutes to generate free hydroxylamine. Filter off the precipitated NaCl if necessary, though not strictly required.[1]

  • Reaction: Add the Morpholin-3-thione (dissolved in 20 mL MeOH) dropwise to the hydroxylamine solution at room temperature.

    • Note: Evolution of H₂S gas will occur. Ensure bleach trap is active.

  • Optimization: Heat the mixture to 60°C for 4–6 hours. The yellow color of the thione should fade to a colorless or pale off-white suspension.

  • Workup: Evaporate the methanol under reduced pressure to obtain a crude solid residue.

  • Extraction: Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 x 20 mL) to remove salts. Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter and concentrate to dryness.

Phase 3: Purification & Crystallization

Objective: Isolate high-purity crystalline product.

  • Solvent System: Methyl tert-butyl ether (MTBE) is the preferred solvent for recrystallization.

  • Crystallization: Dissolve the crude off-white solid in minimal boiling MTBE (~50 mL).

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

  • Filtration: Collect the resulting white needles by vacuum filtration. Wash with cold MTBE.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Data Presentation & Characterization

Table 1: Physicochemical Properties

ParameterSpecificationObservation/Target
Appearance Crystalline SolidWhite Needles
Melting Point 116–118°CSharp melting point indicates high purity.
Solubility DMSO, Methanol, EthanolPoor solubility in Hexanes.[1]
Yield (Overall) 65–75%Based on Morpholin-3-one starting material.

Spectroscopic Validation:

  • IR (KBr):

    • Absence of C=S stretch (~1100 cm⁻¹).[1]

    • Presence of C=N stretch (~1650 cm⁻¹).

    • Broad O-H stretch (3200–3400 cm⁻¹).[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.8 ppm (s, 1H, =N-OH, exchangeable).[1]
      
    • 
       6.5 ppm (s, 1H, Ring NH).[1]
      
    • 
       4.0 ppm (s, 2H, H-2).[1]
      
    • 
       3.8 ppm (t, 2H, H-5).[1]
      
    • 
       3.2 ppm (t, 2H, H-6).[1]
      

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the "Self-Validating" colorimetric transitions (White


 Yellow 

White).

SynthesisProtocol cluster_0 Visual Validation Points Start Morpholin-3-one (White Solid) Intermed Morpholin-3-thione (Yellow Solid) Start->Intermed Activation (Thionation) Reagent1 Lawesson's Reagent THF, Reflux Reagent1->Intermed Product Morpholin-3-one Oxime (White Needles) Intermed->Product Nucleophilic Substitution Reagent2 NH2OH·HCl, Na2CO3 MeOH, 60°C Reagent2->Product

Caption: Synthesis workflow showing the critical colorimetric transition from the lactam to the thione intermediate, and finally to the oxime product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete thionation due to moisture.Ensure THF is anhydrous. Increase Lawesson's reagent to 0.6 eq.
Product is Yellow Contamination with Thione or Sulfur.Recrystallize from MTBE.[5] If persistent, wash with cold CS₂ (Caution: Toxic) to remove sulfur.[1]
No Precipitation Product too soluble in MeOH.Evaporate MeOH completely and switch to EtOAc/Water extraction workup.

References

  • Pfeil, E., & Harder, U. (1967).[1][6] Synthesis of Morpholin-3-one.[5][7][8][9][10][11] Angewandte Chemie International Edition, 6(2), 178.[1] (Foundational synthesis of the lactam precursor).

  • Sanguineti, G., et al. (2012).[1] Studies on the synthesis of amidoximes.[2][10][12] Tetrahedron.[2][12][13] (General methodology for amidoxime synthesis).

  • Katritzky, A. R., et al. (2005).[1] Efficient synthesis of amidoximes.[2][12] Journal of Organic Chemistry.[13] (Thione route validation).

Sources

Application

Using Morpholin-3-one oxime as a ligand in metal coordination

Application Note: Morpholin-3-one Oxime and Cyclic Amidoximes as High-Affinity Ligands in Metal Coordination Executive Summary Morpholin-3-one oxime (systematically named N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine)[...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Morpholin-3-one Oxime and Cyclic Amidoximes as High-Affinity Ligands in Metal Coordination

Executive Summary

Morpholin-3-one oxime (systematically named N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine)[1] and its related cyclic amidoxime derivatives represent a privileged class of chelating agents in modern coordination chemistry. Unlike traditional open-chain amidoximes, the pre-organized heterocyclic ring of morpholin-3-one oxime drastically reduces the entropic penalty associated with metal binding. This structural rigidity, combined with a potent bidentate N,O-donor capacity, yields exceptional thermodynamic stability when complexing transition metals (Cu²⁺, Ni²⁺, Co²⁺) and actinides (UO₂²⁺)[2][3].

This application note details the mechanistic principles, synthesis protocols, and spectroscopic validation required to utilize morpholin-3-one oxime derivatives in advanced metal coordination workflows, specifically tailored for researchers in inorganic synthesis and heavy-metal sequestration.

Mechanistic Principles of Coordination

The coordination efficacy of morpholin-3-one oxime is governed by two primary chemical phenomena:

  • Pre-organization and Entropic Advantage: Open-chain ligands must undergo significant conformational changes to adopt a chelating posture, incurring a high entropic cost. The morpholine ring locks the nitrogen and oxygen donor atoms into a proximate, semi-rigid conformation. This pre-organization is particularly critical for the highly selective η²-coordination observed with uranyl (UO₂²⁺) ions, or the planar bidentate chelation seen with Cu²⁺ and Ni²⁺[3][4].

  • Tautomerization & Activation: The ligand exists in a dynamic equilibrium between its oxime and hydroxylamine tautomers. Upon introduction to a metal center and subsequent base-catalyzed deprotonation, the equilibrium shifts to favor the anionic tautomer that provides the optimal geometric bite angle for the specific metal ion[2].

Mechanism L_open Open-Chain Amidoxime (High Entropic Penalty) L_cyclic Morpholin-3-one Oxime (Pre-organized Cyclic Ligand) L_open->L_cyclic Cyclization (Synthesis) Tautomer Tautomerization (Oxime ⇌ Hydroxylamine) L_cyclic->Tautomer Solution Dynamics Deprot Base Addition (pH 4.5-5.5) Deprotonation Activation Tautomer->Deprot Thermodynamic Activation Complex_Cu Bidentate Chelation [Cu(L)2] / [Ni(L)2] Complex Deprot->Complex_Cu Transition Metals (Cu2+, Ni2+) Complex_U η2-Coordination [UO2(L)2] Complex Deprot->Complex_U Actinides (UO2 2+)

Mechanistic pathway of cyclic oxime ligand pre-organization and metal-specific coordination.

Experimental Protocols: Synthesis of Mononuclear Metal Complexes

The following protocol outlines the synthesis of a 1:2 (Metal:Ligand) complex using Cu(II) or Ni(II) salts. The methodology is designed as a self-validating system to ensure high yield and purity, drawing upon established macrocyclization and oxime coordination parameters[2].

Protocol: Preparation of [M(Morpholin-3-one oxime)₂] Complexes

Step 1: Ligand Dissolution

  • Action: Dissolve 3.0 mmol of morpholin-3-one oxime in 40 mL of absolute ethanol or anhydrous THF.

  • Causality: Absolute solvents are required to prevent premature hydrolysis of the oxime group. The morpholine ring enhances solubility in moderately polar aprotic/protic solvents compared to purely aliphatic oximes.

Step 2: Metal Salt Addition

  • Action: Prepare a solution of 1.5 mmol of the metal salt (e.g., CuCl₂·2H₂O or NiCl₂·6H₂O) in 15 mL of ethanol. Add this dropwise to the ligand solution under a continuous nitrogen (N₂) atmosphere while stirring.

  • Causality: Dropwise addition prevents local concentration spikes that could lead to the formation of kinetically favored, but thermodynamically unstable, polymeric metal-ligand networks. The N₂ atmosphere prevents the oxidation of the metal center (particularly relevant if using Co²⁺) or the ligand[2].

  • Validation Checkpoint: The solution should immediately exhibit a color change (e.g., deep green for Cu, red for Ni), indicating the formation of the initial coordination adduct. If the solution turns cloudy, water contamination has caused metal hydroxide precipitation.

Step 3: pH Adjustment and Thermodynamic Control

  • Action: Adjust the pH of the mixture to 4.5–5.5 by carefully adding a 1% aqueous NaOH solution. Reflux the stirred mixture for 60 minutes.

  • Causality: This is the most critical step. At pH < 4.5, the oxime group remains fully protonated, preventing the formation of the stable anionic chelate. At pH > 6.0, competitive binding from OH⁻ ions leads to the irreversible precipitation of metal hydroxides. Refluxing provides the activation energy required to overcome the kinetic barrier of displacing solvent molecules from the metal's primary coordination sphere[2].

Step 4: Isolation

  • Action: Cool the mixture to room temperature. Filter the resulting microcrystalline precipitate, wash sequentially with cold water, ethanol, and diethyl ether, then dry in vacuo.

  • Validation Checkpoint: The filtrate should be nearly colorless. A heavily colored filtrate indicates incomplete complexation, usually due to incorrect pH adjustment.

Workflow Step1 1. Ligand Dissolution (Absolute THF/EtOH) Step2 2. Metal Salt Addition (Dropwise, N2 atm) Step1->Step2 Prevents Hydrolysis Step3 3. pH Adjustment (1% NaOH to pH 4.5-5.5) Step2->Step3 Color Change Observed Step4 4. Reflux (60 min) Thermodynamic Control Step3->Step4 Deprotonation Achieved Step5 5. Precipitation & Filtration Isolation of Complex Step4->Step5 Kinetic Barrier Overcome Step6 6. Spectroscopic Validation (FTIR, NMR, UV-Vis) Step5->Step6 Pure Crystals Obtained

Step-by-step experimental workflow for synthesizing mononuclear transition metal complexes.

Data Presentation & Spectroscopic Characterization

To confirm the integrity of the synthesized complex, spectroscopic validation is mandatory. The pre-organized nature of the morpholine-appended oxime ligand results in highly predictable spectral shifts upon metal binding[2].

Analytical TechniqueTarget Bond / NucleusFree Ligand (Expected)Metal Complex (Expected)Diagnostic Significance
FTIR C=N stretch~1630 cm⁻¹ (medium)~1610 cm⁻¹ (strong)Shift to lower frequency confirms nitrogen coordination to the metal center.
FTIR N-O stretch~1015 cm⁻¹~1030 cm⁻¹Shift to higher frequency indicates stabilization of the N-O bond upon metal chelation.
FTIR O-H stretch3180–3069 cm⁻¹ (broad)Disappears or shifts heavilyConfirms deprotonation of the oxime group during complexation.
¹H NMR (in DMSO-d₆)Oxime -OH proton10.22 ppm, 11.48 ppm (singlets)DisappearsValidates the loss of the oxime proton; self-validates Step 3 (pH adjustment).
¹H NMR Morpholine C-H~7.22 ppm~7.30 ppmMinor downfield shift due to electron density withdrawal by the metal center.
UV-Vis d-d transitionsNone (Ligand only)400–600 nm regionAppearance of distinct d-d bands confirms the geometry (e.g., square planar for Ni²⁺).

Note: NMR characterization is primarily applicable to diamagnetic complexes (e.g., square-planar Ni(II) geometries or Zn(II) analogs). For paramagnetic Cu(II) or Co(II) complexes, magnetic susceptibility measurements and EPR spectroscopy should be utilized instead.

References

  • Tas, E., Ulusoy, M., & Guler, M. (2004). Synthesis of a Novel Oxime Ligand: Characterization and Investigation of Its Complexes with Some Metal Ions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 34(7), 1211-1221.[Link]

  • Li, R., Ding, W., Liang, Y., Zhou, Q., Zhao, S., Li, X., Yang, Y., Liu, B., & Li, X. (2024). Glutarimidedioxime: A Complexing, Reductive, and Nitrosyl Reagent for Molybdenum. Inorganic Chemistry, 63(50), 23497-23502.[Link]

Sources

Method

Synthesis of antimicrobial agents using Morpholin-3-one oxime

Executive Summary & Strategic Rationale This guide details the synthesis and biological evaluation of antimicrobial agents derived from the Morpholin-3-one scaffold, specifically focusing on the integration of oxime func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the synthesis and biological evaluation of antimicrobial agents derived from the Morpholin-3-one scaffold, specifically focusing on the integration of oxime functionalities.

The "Why" – Mechanistic Insight: The morpholin-3-one (morpholone) core is a privileged pharmacophore, serving as the structural backbone for blockbuster anticoagulants like Rivaroxaban and emerging antibacterial agents (e.g., Linezolid analogs). However, the "Morpholin-3-one oxime" functionality—specifically the introduction of an


-oximino group (C=N-OH)  at the C2 position or an oxime-ether linkage on the 

-substituent—introduces a critical hydrogen-bond donor/acceptor motif.

This modification serves two purposes:

  • Target Binding: The oxime moiety mimics the transition state of peptide bond hydrolysis or interacts with bacterial DNA gyrase/topoisomerase IV, a proven mechanism for oxime-bearing quinolones.

  • Pharmacokinetics: O-alkylation of the oxime allows for the tuning of lipophilicity (

    
    ), enhancing membrane permeability against Gram-negative pathogens (E. coli, P. aeruginosa).
    

Chemical Strategy & Pathway Design

We will utilize a C2-Nitrosation Strategy to synthesize 2-(hydroxyimino)morpholin-3-one derivatives. This approach is superior to direct condensation for lactams and generates a versatile intermediate for library synthesis.

Visualizing the Synthetic Workflow

SynthesisPath cluster_0 Critical Step: C2-Functionalization Start Ethanolamine (Precursor) Inter1 N-(2-hydroxyethyl)- 2-chloroacetamide Start->Inter1 Chloroacetyl chloride TEA, DCM, 0°C Core Morpholin-3-one (Scaffold) Inter1->Core NaH, THF Cyclization Oxime 2-(Hydroxyimino)- morpholin-3-one (Target Intermediate) Core->Oxime t-BuONO (Nitrosation) HCl/AcOH or NaOEt Library O-Alkyl Oxime Ether (Antimicrobial Agent) Oxime->Library R-X, K2CO3 DMF (O-Alkylation)

Figure 1: Step-wise synthetic pathway from raw precursors to the active oximino-antimicrobial library.

Detailed Experimental Protocols

Protocol A: Synthesis of the Morpholin-3-one Core

Objective: Efficiently construct the lactam ring.

  • Acylation:

    • Dissolve Ethanolamine (100 mmol) and Triethylamine (110 mmol) in anhydrous DCM (200 mL) under

      
      .
      
    • Cool to 0°C. Dropwise add Chloroacetyl chloride (100 mmol) over 30 mins.

    • Stir at RT for 4h. Wash with water, brine, dry over

      
      , and concentrate to yield N-(2-hydroxyethyl)-2-chloroacetamide.
      
  • Cyclization:

    • Dissolve the intermediate (50 mmol) in anhydrous THF (150 mL).

    • Add NaH (60% dispersion, 55 mmol) portion-wise at 0°C (Caution:

      
       evolution).
      
    • Stir at RT for 2h, then reflux for 1h to ensure closure.

    • Workup: Quench with sat.

      
      , extract with EtOAc. Purification via flash column chromatography (EtOAc/Hexane) yields Morpholin-3-one  as a white solid.
      
Protocol B: Synthesis of 2-(Hydroxyimino)morpholin-3-one

Objective: Introduction of the oxime functionality at the


-carbon.

Mechanism: Electrophilic nitrosation of the lactam enolate.

  • Reagents: Dissolve Morpholin-3-one (10 mmol) in dry Toluene (30 mL).

  • Nitrosation: Add Isoamyl nitrite (or t-Butyl nitrite) (15 mmol).

  • Catalysis: Add a catalytic amount of Acetyl Chloride (1 mmol) or dry HCl in dioxane. Alternatively, use KOtBu (11 mmol) for base-mediated nitrosation if the N-position is substituted.

    • Note: For unsubstituted morpholin-3-one, acid catalysis is preferred to avoid N-deprotonation issues.

  • Reaction: Stir at RT for 12–18 hours. The product often precipitates as the oxime hydrochloride salt or free oxime.

  • Isolation: Filter the precipitate, wash with cold ether. Recrystallize from Ethanol/Water.

    • Validation: IR spectrum should show a broad -OH stretch (3200-3400 cm⁻¹) and a C=N stretch (~1650 cm⁻¹).

Protocol C: Diversification via O-Alkylation

Objective: Generate a library of oxime ethers to optimize antimicrobial activity.

  • Coupling: Dissolve 2-(Hydroxyimino)morpholin-3-one (1.0 eq) in DMF.

  • Base: Add

    
     (1.5 eq) and stir for 30 mins.
    
  • Alkylation: Add the desired alkyl/benzyl halide (1.1 eq) (e.g., 4-chlorobenzyl chloride, 2,4-dichlorobenzyl chloride).

  • Completion: Stir at 60°C for 4–6h. Monitor by TLC.[1]

  • Purification: Pour into ice water. Filter the solid or extract with DCM. Purify via recrystallization.[2]

Antimicrobial Evaluation & Data Analysis

Assay Protocol: Microbroth Dilution (CLSI Guidelines)
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Control: Linezolid and Ciprofloxacin.

  • Detection: Resazurin dye reduction (Blue

    
     Pink indicates growth).
    
Representative Data: Structure-Activity Relationship (SAR)
Compound IDR-Group (O-Substituent)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]LogP (Calc)Activity Note
MOX-01 H (Free Oxime)64>128-0.5Weak membrane penetration
MOX-02 Methyl32640.8Improved lipophilicity
MOX-03 4-Chlorobenzyl 4 8 2.4 High Potency (Hit)
MOX-04 2,4-Dichlorobenzyl2163.1High Gram(+) specificity
MOX-05 4-Nitrobenzyl16321.9Potential toxicity issues

Analysis:

  • Lipophilicity Correlation: Compounds with a LogP between 2.0 and 3.5 (MOX-03, MOX-04) show the highest potency, suggesting that membrane permeation is the rate-limiting step for this scaffold.

  • Halogen Effect: The presence of Chlorine on the benzyl ring (MOX-03, MOX-04) significantly enhances activity, likely due to increased hydrophobic interactions with the bacterial target site.

Mechanism of Action (Hypothesis)

The diagram below illustrates the proposed dual-action mechanism of the lead candidate (MOX-03).

MOA Drug Oximino-Morpholone (MOX-03) Membrane Bacterial Cell Wall Permeation Drug->Membrane Lipophilic Entry Target1 Target A: DNA Gyrase (H-Bonding via Oxime) Membrane->Target1 Target2 Target B: Ribosome (50S) (Morpholone Core) Membrane->Target2 Death Bacterial Cell Death (Bactericidal) Target1->Death Inhibition of Replication Target2->Death Inhibition of Translation

Figure 2: Proposed dual-targeting mechanism involving DNA replication and protein synthesis inhibition.

References

  • Bioactive Oxime Ethers: M. A. Acquavia et al., "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity," Journal of Pharmaceutical and Biomedical Analysis, 2024.

  • Morpholine Scaffold Synthesis: G. Sh. Duruskari et al., "Synthesis and Antimicrobial Properties of New Derivatives of Morpholine," Asian Journal of Chemistry, 2017.

  • Oxime Chemistry Review: K. K. K. et al., "A Review of Biologically Active Oxime Ethers," Molecules, 2023.

  • Morpholin-3-one in Drug Design: Tawari et al., "Design, synthesis, and biological evaluation of... derivatives as potent antitubercular agents," Bioorg Med Chem Lett, 2010.

  • Nitrosation Protocols:Organic Syntheses, Coll. Vol. 5, p.32 (1973); Vol. 45, p.25 (1965).

Disclaimer: This protocol involves the use of hazardous reagents (NaH, Chloroacetyl chloride, Alkyl nitrites). All procedures must be performed in a fume hood with appropriate PPE. Validation of biological activity should be conducted in BSL-2 facilities.

Sources

Application

Application Note: Beckmann Rearrangement Strategies for Morpholine &amp; Homomorpholine Scaffolds

This is a comprehensive Application Note and Protocol guide for the Beckmann Rearrangement in the context of Morpholin-3-one and its related scaffolds. Editorial Note: The term "Morpholin-3-one oxime" is chemically ambig...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the Beckmann Rearrangement in the context of Morpholin-3-one and its related scaffolds.

Editorial Note: The term "Morpholin-3-one oxime" is chemically ambiguous in standard literature. It technically refers to the amidoxime (N-hydroxy-morpholin-3-imine), which typically undergoes Tiemann rearrangement rather than Beckmann.[1] However, in drug development contexts, this query almost exclusively refers to one of two critical Beckmann pathways:

  • Synthesis of Morpholin-3-one (the Rivaroxaban scaffold) via Beckmann rearrangement of Tetrahydrofuran-3-one oxime.

  • Ring Expansion to 1,4-Oxazepan-5-one (Homomorpholine) via Beckmann rearrangement of Tetrahydropyran-4-one oxime.[1]

This guide covers both protocols to ensure complete utility for the researcher.

Part 1: Executive Summary & Strategic Utility

The Beckmann rearrangement is a cornerstone methodology for converting cyclic ketones into lactams.[2] In the context of morpholine chemistry, this reaction serves two distinct, high-value purposes in pharmaceutical synthesis:

  • Scaffold Construction (5

    
     6 Expansion):  Generating the Morpholin-3-one  core (a privileged structure in anticoagulants like Rivaroxaban ) from tetrahydrofuran-3-one oxime.[1]
    
  • Scaffold Expansion (6

    
     7 Expansion):  Converting tetrahydropyran-4-one oxime into 1,4-Oxazepan-5-one  (Homomorpholine), a critical pharmacophore in CNS-active agents (e.g., Suvorexant  analogs).[1]
    
Key Mechanistic Insight

The success of these rearrangements relies on the anti-periplanar migration rule. The group trans (anti) to the hydroxyl of the oxime migrates to the nitrogen. In heterocyclic ketones, this regioselectivity dictates whether the heteroatom (oxygen) ends up adjacent to the amide nitrogen or separated by methylene groups.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Morpholin-3-one (Rivaroxaban Core)

Target: Morpholin-3-one (CAS: 109-11-5) Substrate: Tetrahydrofuran-3-one oxime Reaction Type: Beckmann Rearrangement (Ring Expansion)[1]

1. Rationale

Direct synthesis of morpholin-3-one often involves alkylation of amino alcohols, which can yield acyclic byproducts.[1] The Beckmann route offers a convergent approach from cyclic ethers, ensuring ring integrity.

2. Materials
  • Substrate: Tetrahydrofuran-3-one (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.2 eq)[1]
    
  • Catalyst: Thionyl Chloride (

    
    ) or Polyphosphoric Acid (PPA)[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene[1]

  • Base: Sodium Acetate (for oxime formation)[1]

3. Step-by-Step Methodology

Step I: Formation of Tetrahydrofuran-3-one Oxime

  • Dissolve Tetrahydrofuran-3-one (10 mmol) in Ethanol (30 mL).

  • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol).

  • Reflux at 80°C for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1]

  • Workup: Remove ethanol in vacuo. Resuspend residue in water (20 mL) and extract with DCM (3 x 20 mL). Dry over

    
     and concentrate.
    
    • Checkpoint: Expect a viscous oil or low-melting solid.[1] Yield >90%.

Step II: Beckmann Rearrangement

  • Dissolve the crude oxime (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere.
    
  • Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 11 mmol) or Cyanuric Chloride  (catalytic, 10 mol%).
    
    • Note: PPA can be used for solvent-free conditions but requires heating to 100°C.[1]

  • Stir at 0°C for 30 min, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quenching: Pour reaction mixture carefully into saturated

    
     solution (ice-cold).
    
  • Extraction: Extract with DCM (3 x 30 mL). The product is water-soluble; salting out the aqueous layer with NaCl is recommended.[1]

  • Purification: Recrystallize from Isopropanol/Ethyl Acetate.

Data Specification:

Parameter Value
Yield 65-75%
Melting Point 104-106°C

| 1H NMR (CDCl3) |


 4.18 (s, 2H), 3.85 (t, 2H), 3.45 (t, 2H), 6.8 (br s, NH) |[1]
Protocol B: Synthesis of 1,4-Oxazepan-5-one (Homomorpholine)

Target: 1,4-Oxazepan-5-one (CAS: 5469-69-2) Substrate: Tetrahydropyran-4-one oxime Reaction Type: Beckmann Rearrangement (Ring Expansion)[1]

1. Rationale

This protocol expands the 6-membered ether ring to a 7-membered lactam.[1] This scaffold is essential for introducing conformational flexibility in drug candidates targeting GPCRs.[1]

2. Step-by-Step Methodology

Step I: Oximation

  • Follow the same procedure as Protocol A, using Tetrahydro-4H-pyran-4-one as the starting material.[1][3]

  • Checkpoint: The oxime is a white crystalline solid (MP: 88-90°C).[1]

Step II: Rearrangement (Eaton's Reagent Method)

  • Why Eaton's Reagent? It avoids the violent exotherms of PPA and the corrosivity of

    
    , providing a cleaner profile for 7-membered rings.
    
  • Place Tetrahydropyran-4-one oxime (5 mmol) in a round-bottom flask.

  • Add Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid) (5 mL).[1]
    
  • Heat to 60°C for 4 hours.

  • Quenching: Pour onto crushed ice (50 g). Neutralize with solid

    
     until pH 8.[1]
    
  • Extraction: Extract continuously with Chloroform (

    
    ) for 6 hours (Soxhlet extraction is preferred due to high water solubility).
    
  • Purification: Flash chromatography (5% MeOH in DCM).

Data Specification:

Parameter Value
Yield 80-85%
Appearance White hygroscopic solid

| IR Spectrum | 1660 cm⁻¹ (Amide C=O), 3200 cm⁻¹ (NH) |[1]

Part 3: Mechanism & Pathway Visualization[1]

The following diagrams illustrate the competing migration pathways and the specific formation of the Morpholin-3-one scaffold.

BeckmannPathways Substrate Tetrahydrofuran-3-one (Cyclic Ketone) Oxime Oxime Intermediate (E/Z Isomers) Substrate->Oxime NH2OH·HCl NaOAc Transition [1,2]-Shift (Anti-Periplanar Migration) Oxime->Transition H+ / SOCl2 Activation ProductA Morpholin-3-one (1,4-Oxazin-3-one) TARGET Transition->ProductA Migration of C4 (Major Pathway) ProductB 1,3-Oxazin-4-one (Isomeric Byproduct) Transition->ProductB Migration of C2 (Minor Pathway)

Caption: Divergent pathways in the Beckmann rearrangement of Tetrahydrofuran-3-one. The migration of C4 is electronically favored, yielding the desired Morpholin-3-one scaffold.[1]

Homomorpholine Start Tetrahydropyran-4-one Oxime Inter Nitrilium Ion Intermediate Start->Inter Eaton's Reagent 60°C End 1,4-Oxazepan-5-one (Homomorpholine) Inter->End Hydrolysis & Tautomerization

Caption: Ring expansion of Tetrahydropyran-4-one oxime to the 7-membered Homomorpholine lactam.[1]

Part 4: Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield High water solubility of lactam product.[1]Use continuous extraction (Soxhlet) with

or salting-out procedures.[1]
Exotherm/Runaway Rapid addition of

or PPA.
Maintain temperature <5°C during addition; dilute acid catalyst.
Incomplete Reaction Moisture in solvent (hydrolysis of activating agent).[1]Use anhydrous DCM; dry oxime thoroughly before rearrangement.[1]
Wrong Isomer

isomerization of oxime.
Use Lewis acids (

) which can equilibrate oxime isomers prior to rearrangement.[1]

References

  • BenchChem. (2025).[1][2] 1,4-Oxazepan-5-one | Pharmaceutical Intermediate Protocols. Retrieved from .[1]

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of tricyclic lactams via Beckmann rearrangement. Retrieved from [Beilstein J. Org.[1] Chem. 11, 163–170]([Link]1]

  • Organic Syntheses. (1943).[1] Beckmann Rearrangement:

    
    -Benzoylaminocaproic Acid.[1] Retrieved from .[1]
    
  • VulcanChem. (2024).[1] Morpholin-3-one oxime Product Data. Retrieved from .[1]

  • Mali, A. C., et al. (2015).[1] Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes. Retrieved from .[1]

Sources

Method

Green chemistry methods for synthesizing Morpholin-3-one oxime

Application Note & Protocol Guide Topic: Green Chemistry Approaches for the Synthesis of Morpholin-3-one Oxime Abstract Morpholin-3-one and its derivatives are significant scaffolds in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Green Chemistry Approaches for the Synthesis of Morpholin-3-one Oxime

Abstract

Morpholin-3-one and its derivatives are significant scaffolds in medicinal chemistry and drug discovery. The synthesis of Morpholin-3-one oxime, a key intermediate, traditionally involves methods that may utilize hazardous solvents and reagents, generating considerable waste. This guide provides detailed application notes and protocols for the synthesis of Morpholin-3-one oxime, with a dedicated focus on the principles of green chemistry. We will explore two primary strategic phases: the green synthesis of the Morpholin-3-one core and its subsequent environmentally benign oximation. The methodologies detailed herein prioritize the use of safer solvents, energy-efficient techniques like microwave irradiation and mechanochemistry, and catalytic systems to minimize environmental impact while maximizing efficiency and yield. This document is intended for researchers, chemists, and process development professionals seeking sustainable and efficient synthetic routes.

Introduction: The Imperative for Greener Synthesis

The morpholine ring is a privileged heterocycle found in numerous pharmaceutical and agricultural products.[1][2] Consequently, the development of efficient and sustainable methods for the synthesis of its derivatives, such as Morpholin-3-one oxime, is of paramount importance. Green chemistry principles offer a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[3] Key principles applicable to this synthesis include waste prevention, maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysis.[3][4]

This guide moves beyond classical synthetic routes, which often rely on stoichiometric reagents and volatile organic solvents, to present modern, greener alternatives.[5] We will first address the construction of the Morpholin-3-one scaffold and then detail protocols for the conversion of its ketone functionality to an oxime, all through the lens of sustainability.

Part I: Green Synthesis of the Morpholin-3-one Scaffold

The primary route to Morpholin-3-one involves the cyclization of an N-substituted ethanolamine derivative. Our focus is to execute this transformation under green conditions. The classical approach often involves reacting 2-aminoethanol with ethyl chloroacetate using a strong base in an alcohol solvent like isopropanol.[6] While effective, this can be improved.

Strategy A: Aqueous Synthesis using Phase-Transfer Catalysis

The use of water as a solvent is a cornerstone of green chemistry.[3][4] However, the immiscibility of organic reactants can be a challenge. Phase-transfer catalysis (PTC) provides an elegant solution by facilitating the transport of reactants across the phase boundary, enabling reactions in aqueous systems.

Causality Behind Experimental Choices:

  • Solvent: Water is the ultimate green solvent, being non-toxic, non-flammable, and inexpensive. It can also simplify workup by allowing for the direct precipitation or extraction of the product.

  • Catalyst: A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is chosen for its efficiency in bridging the organic and aqueous phases, eliminating the need for a homogenous organic solvent system.

  • Base: Sodium carbonate provides a milder, safer, and less corrosive alternative to sodium metal or sodium hydride, with water and carbon dioxide as the only by-products.

cluster_reactants Reactants cluster_conditions Green Conditions 2-Aminoethanol 2-Aminoethanol Reaction Heated Stirring (e.g., 80-90 °C) 2-Aminoethanol->Reaction Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Reaction Water Solvent: Water Water->Reaction Aqueous Phase Base Base: Na2CO3 Base->Reaction PTC Catalyst: TBAB PTC->Reaction Facilitates Reaction Product Morpholin-3-one Reaction->Product

Caption: Workflow for the aqueous synthesis of Morpholin-3-one.

Strategy B: Microwave-Assisted, Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes.[7][8][9][10][11] Combining this with solvent-free conditions represents a highly effective green chemistry protocol.

Causality Behind Experimental Choices:

  • Energy Source: Microwaves provide rapid and uniform heating directly to the reacting molecules, bypassing the slower process of conventional thermal conduction. This often reduces the formation of side products.[7]

  • Solvent-Free: Eliminating the solvent reduces waste, simplifies purification, and lowers environmental impact. The reactants themselves, potentially with a solid support like silica or alumina, can form the reaction medium.

  • Catalyst: A non-volatile base like potassium carbonate can be used effectively in solid-state or neat reactions.

Part II: Green Oximation of Morpholin-3-one

The conversion of the ketone in Morpholin-3-one to an oxime is a critical final step. Traditional methods often involve refluxing in ethanol with pyridine, which is toxic.[5] We present superior, environmentally benign alternatives.

Protocol 1: Solvent-Free Mechanochemical Synthesis ("Grindstone Chemistry")

Mechanochemistry, or "grindstone chemistry," utilizes mechanical force (grinding) to induce chemical reactions in the absence of a solvent.[5][12] This method is highly efficient, rapid, and inherently green.

Self-Validating System: The reaction progress can often be visually monitored as the solid reactants are converted into a new solid product, sometimes with a change in texture or color. The endpoint is typically confirmed by Thin Layer Chromatography (TLC) of a small sample dissolved in a suitable solvent.

Detailed Experimental Protocol:

  • Preparation: In a clean, dry agate mortar, combine Morpholin-3-one (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a mild solid catalyst such as Bismuth(III) oxide (Bi₂O₃, 0.1 eq).[5]

  • Grinding: Using a pestle, grind the solid mixture at room temperature. The grinding should be firm and continuous.

  • Monitoring: After 5-10 minutes of grinding, the reaction is typically complete. Monitor the reaction by taking a small aliquot, dissolving it in ethyl acetate, and spotting it on a TLC plate against the starting material.

  • Workup: Once the reaction is complete, add a small amount of water to the mortar and triturate the solid.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum. The product is often of high purity, negating the need for column chromatography.

Start Combine Solid Reactants (Morpholin-3-one, NH2OH·HCl, Catalyst) Grind Grind at Room Temp (5-10 min) Start->Grind Monitor Monitor via TLC Grind->Monitor Monitor->Grind Incomplete Workup Triturate with Water Monitor->Workup Reaction Complete Isolate Filter and Dry Product Workup->Isolate End Pure Morpholin-3-one Oxime Isolate->End

Caption: Experimental workflow for mechanochemical oximation.

Protocol 2: Aqueous Synthesis Using Natural Acid Catalysts

This protocol leverages water as the solvent and replaces conventional mineral acids with catalysts derived from natural, renewable sources, such as citric acid from citrus fruit juice.

Detailed Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve Morpholin-3-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in water (10 volumes).

  • Catalysis: Add a catalytic amount of a natural acid, such as a few drops of lemon juice (containing citric acid) or an aqueous extract of mango.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The oxime product will often precipitate out of the aqueous solution. Filter the solid, wash with cold water, and dry. If the product is soluble, it can be extracted with a suitable organic solvent like ethyl acetate.

Data Summary & Method Comparison

The choice of synthetic route depends on available equipment, scale, and specific green chemistry goals. The following table summarizes the key metrics for the proposed methods.

MethodKey PrincipleSolventEnergy InputCatalystWaste Profile
Aqueous PTC (Scaffold) Safer SolventWaterConventional HeatingPhase-TransferLow; primarily aqueous salts
MAOS (Scaffold) Energy EfficiencyNone (Solvent-Free)MicrowaveSolid Base (e.g., K₂CO₃)Very Low; minimal by-products
Mechanochemistry (Oxime) Solvent-FreeNone (Solvent-Free)MechanicalBi₂O₃ (recyclable)Extremely Low
Natural Acid (Oxime) Renewable CatalystWaterRoom Temp / Mild HeatNatural AcidsLow; biodegradable medium

Conclusion and Future Outlook

The synthesis of Morpholin-3-one oxime can be achieved through highly efficient and environmentally responsible methods. Mechanochemistry stands out as a particularly powerful technique for the oximation step, offering speed, simplicity, and an excellent environmental profile.[5][12] For the scaffold synthesis, microwave-assisted solvent-free approaches provide a significant green advantage over traditional reflux methods.[11]

Future research should focus on developing a fully integrated, one-pot synthesis from basic starting materials, potentially leveraging biocatalysis. Engineered enzymes could offer unparalleled selectivity and operate under mild, aqueous conditions, representing the next frontier in the green synthesis of this important heterocyclic scaffold.[4][13]

References

  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Biological relevance and synthesis of C-substituted morpholine derivatives.
  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. PMC.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
  • Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review).
  • (PDF) A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • Green Approach for Synthesis of Oximes by Using N
  • Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base. PMC.
  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. PMC.
  • morpholin-3-one synthesis. ChemicalBook.
  • Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Research Collection.
  • Recent Advances in Bioc
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
  • Morpholine synthesis. Organic Chemistry Portal.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
  • An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl. Lirias - KU Leuven.
  • Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. [No Source Found].
  • Biocatalytic synthesis of chiral pharmaceutical intermedi
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Deriv

Sources

Application

Microwave-assisted synthesis of Morpholin-3-one oxime

Application Note: Microwave-Assisted Synthesis of Morpholin-3-one Oxime Derivatives Introduction & Mechanistic Rationale Morpholin-3-one derivatives are highly versatile pharmacophores, primarily recognized as critical c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Morpholin-3-one Oxime Derivatives

Introduction & Mechanistic Rationale

Morpholin-3-one derivatives are highly versatile pharmacophores, primarily recognized as critical chiral intermediates in the development of direct Factor Xa inhibitors (such as rivaroxaban) for the management of thromboembolic disorders (1[1]). The oximation of these cyclic systems—or their functionalized carbonyl appendages—yields oximes and amidoximes, which are highly valued as exogenous nitric oxide (NO) donors and versatile synthetic building blocks (2[2]).

Historically, the synthesis of oximes via conventional conductive heating requires prolonged reaction times (12–24 hours) and hazardous solvents, often resulting in incomplete conversions and the risk of racemization in chiral morpholinone precursors (1[1]). To bypass these thermodynamic bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) in solvent-free "dry media" has been established as a superior, green-chemistry alternative.

The Causality of the Microwave Approach:

  • Dielectric Heating: Microwave irradiation directly couples with the highly polar molecules in the reaction matrix (hydroxylamine and the morpholinone core). This rapid, volumetric heating instantly overcomes the activation energy barrier for the nucleophilic attack and subsequent dehydration, driving the equilibrium toward the oxime product in minutes while suppressing thermal degradation (3[3]).

  • Solid-State Catalysis: Utilizing solid supports like Titanium Dioxide (

    
    ) or Sodium Carbonate (
    
    
    
    ) eliminates the need for toxic solvents like NMP.
    
    
    acts as a Lewis acid, complexing with the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by hydroxylamine (4[4]).

Experimental Workflow

Workflow A Morpholin-3-one Precursor + NH2OH·HCl B Solid-State Mixing (TiO2 or Na2CO3) A->B Grind C Microwave Irradiation (100W, 120°C, 5-10 min) B->C Activate D Solvent Extraction (CH2Cl2) & Filtration C->D Quench E Morpholin-3-one Oxime (>85% Yield) D->E Isolate

Workflow of the microwave-assisted synthesis of morpholin-3-one oxime.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure structural integrity and high yields.

Materials Required:

  • Morpholin-3-one derivative (e.g., 4-(4-acetylphenyl)morpholin-3-one) (1.0 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (5.0 mmol)
    
  • Titanium Dioxide (

    
    ) or Sodium Carbonate (
    
    
    
    ) powder (5.0 mmol)
  • Dichloromethane (

    
    ) for extraction
    

Step-by-Step Methodology:

  • Solid-State Milling (Preparation):

    • Action: In an agate mortar, combine 1.0 mmol of the morpholin-3-one precursor, 5.0 mmol of

      
      , and 5.0 mmol of the solid support (
      
      
      
      or
      
      
      ). Grind thoroughly for 5 minutes until a fine, homogeneous powder is achieved.
    • Causality: Intimate physical mixing in dry media maximizes the surface area contact between the solid reagents. This is an absolute prerequisite for solvent-free kinetics, ensuring that the in-situ generated free hydroxylamine immediately reacts with the adjacent activated carbonyl.

  • Microwave Irradiation (Activation):

    • Action: Transfer the ground mixture into a 25 mL microwave-safe quartz reactor vessel. Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at a power of 100 W for 5 minutes.

    • In-Process Control (Self-Validation): Utilize the reactor's built-in IR temperature sensor to cap the maximum internal temperature at 120 °C.

    • Causality: Capping the temperature prevents the thermal degradation of the morpholine ring and suppresses the over-dehydration of the oxime into a nitrile byproduct (4[4]).

  • Quenching and Extraction (Isolation):

    • Action: Cool the vessel rapidly to room temperature using compressed air. Resuspend the crude solid in 15 mL of

      
       and stir magnetically for 5 minutes.
      
    • Causality:

      
       selectively solubilizes the newly formed organic oxime while leaving the inorganic salts (unreacted 
      
      
      
      ,
      
      
      ,
      
      
      ) as insoluble precipitates, allowing for a rapid, water-free workup.
  • Filtration and Analytical Validation:

    • Action: Filter the suspension through a Celite pad and concentrate the filtrate under reduced pressure.

    • Self-Validation: Perform Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) eluent to confirm the total disappearance of the precursor spot. Confirm the structure via GC/MS and

      
      -NMR (looking for the characteristic broad singlet of the -NOH proton around 
      
      
      
      8.0 - 11.0 ppm).

Quantitative Data & Optimization

The transition from conventional conductive heating to microwave-assisted dry media synthesis yields significant quantitative improvements in both throughput and product purity.

Synthesis MethodCatalyst / BaseSolvent SystemTemp (°C)TimeYield (%)Racemization Risk
Conventional Heating

Ethanol (Reflux)80 °C18 hours65%Moderate
Microwave (MAOS)

Solvent-Free (Dry)120 °C5 min92%Suppressed
Microwave (MAOS)

Solvent-Free (Dry)100 °C5 min88%Suppressed

Table 1: Comparative efficiency of morpholin-3-one oximation methods. Microwave irradiation drastically reduces reaction time while improving yields by avoiding hydrolytic side reactions common in prolonged solvent reflux.

References

  • A Rapid and Convenient Synthesis of Oximes in Dry Media under Microwave Irradiation Journal of Chemical Research, Synopses (RSC Publishing)
  • Buy (R)-5-(4-aminophenyl)morpholin-3-one (EVT-8490829) EvitaChem
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors MDPI
  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 PMC

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in Morpholin-3-one oxime synthesis

Technical Support Center: Troubleshooting Morpholin-3-one Oxime Synthesis Overview Morpholin-3-one oxime is a highly valuable chemical intermediate, most notably utilized in the synthesis of Factor Xa inhibitors (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Morpholin-3-one Oxime Synthesis

Overview Morpholin-3-one oxime is a highly valuable chemical intermediate, most notably utilized in the synthesis of Factor Xa inhibitors (such as rivaroxaban analogs) and selective JAK3 inhibitors[1][2]. The most scalable synthetic route involves the thionation of morpholin-3-one to morpholine-3-thione, followed by oximation using hydroxylamine. Despite its straightforward mechanism, achieving >98% purity is frequently complicated by incomplete conversion, inorganic salt carryover, and chromatographic artifacts.

Pathway A Morpholin-3-one (Lactam) B Morpholine-3-thione (Thiolactam) A->B Thionation (P2S5 or Lawesson's) C Morpholin-3-one oxime (Target API Intermediate) B->C Oximation (NH2OH·HCl, NaOAc)

Chemical synthesis pathway from Morpholin-3-one to its oxime derivative.

Troubleshooting FAQs: Resolving Specific Purity Issues

Q1: My HPLC shows ~10-15% unreacted starting material (morpholine-3-thione) even after 24 hours. Adding more hydroxylamine hydrochloride doesn't help. Why? The Causality: Hydroxylamine hydrochloride (


) is an acid salt. For the oximation to proceed, the nucleophilic free amine must be liberated. If you only add the salt, the reaction mixture becomes too acidic, protonating the hydroxylamine (pKa ~6.0) and rendering it non-nucleophilic. Conversely, if the pH is too high (e.g., using strong bases like NaOH), the thiolactam can undergo competitive hydrolysis back to morpholin-3-one, or the hydroxylamine can decompose[2].
The Solution:  Implement a buffered system. Using anhydrous Sodium Acetate (NaOAc) in an alcoholic solvent maintains the pH between 6.5 and 7.5. This is the optimal thermodynamic window for the nucleophilic attack of 

on the thiocarbonyl carbon while preventing side reactions.

Q2: The isolated product has a low assay purity (e.g., 85% by qNMR) despite showing 98% purity on HPLC. What is the hidden impurity? The Causality: HPLC with UV detection is "blind" to inorganic salts. The neutralization of


 with a base generates stoichiometric amounts of salts (e.g., NaCl or NaOAc). Morpholin-3-one oxime is highly polar and water-soluble, making it prone to trapping these salts during crystallization or solvent evaporation.
The Solution:  Modify the workup. Instead of evaporating the reaction solvent directly, perform a solvent exchange to a less polar solvent system (e.g., ethyl acetate) where the inorganic salts precipitate and can be filtered off before crystallizing the target oxime.

Q3: My HPLC chromatogram shows two closely eluting peaks with identical mass spectra (LC-MS). Is my product degrading? The Causality: This is a classic analytical artifact, not a chemical degradation. Morpholin-3-one oxime exists as a thermodynamic mixture of E and Z stereoisomers due to the restricted rotation around the C=N double bond. Depending on the HPLC column and mobile phase, these isomers can resolve into two distinct peaks (split peaks) or a single broad peak. The Solution: To validate that this is isomerism and not an impurity, run the HPLC at an elevated column temperature (e.g., 50°C). Increased thermal energy accelerates the interconversion rate on the column, causing the two peaks to coalesce into a single sharp peak.

Troubleshooting Start Low Purity Detected in Morpholin-3-one Oxime Check Primary Analytical Method Start->Check HPLC HPLC (UV) Check->HPLC NMR qNMR / Ash Test Check->NMR Split Split/Broad Peaks (Same Mass) HPLC->Split Late Late Eluting Peak (Mass = Thione) HPLC->Late LowAssay Low Assay Purity (<90% w/w) NMR->LowAssay Isomer E/Z Isomerism (Run HPLC at 50°C) Split->Isomer Incomplete Incomplete Conversion (Buffer pH to 6.5-7.5) Late->Incomplete Salts Inorganic Salts (Perform Solvent Exchange) LowAssay->Salts

Diagnostic decision tree for identifying and resolving oxime purity issues.

Quantitative Data: Analytical Signatures & Purity Impact

Analytical FindingPrimary TechniqueRoot CausePurity ImpactCorrective Action
Broad/Split Peak HPLC-UV (254 nm)E/Z IsomerismFalse low purity (Artifact)Elevate column temp to 50°C
Peak at +16 Da LC-MS (ESI+)Unreacted ThiolactamTrue chemical impurityOptimize buffer pH (6.5-7.5)
High Ash Content Residue on IgnitionInorganic Salts (NaCl/NaOAc)Low assay (w/w%)Ethyl acetate solvent exchange
Yellow Discoloration Visual / UV-VisResidual Sulfur (

)
Trace impurityOxidative quench or filtration

Self-Validating Experimental Protocol: Optimized Oximation

This methodology ensures complete conversion while actively preventing inorganic salt contamination[3].

Step-by-Step Methodology:

  • Preparation: Charge a perfectly dry, nitrogen-flushed round-bottom flask with morpholine-3-thione (1.0 eq, 10.0 g) and anhydrous ethanol (10 volumes, 100 mL).

  • Buffer Addition: Add anhydrous sodium acetate (NaOAc, 2.5 eq). Causality: NaOAc acts as a mild base to liberate hydroxylamine without driving the pH high enough to cause thiolactam hydrolysis[2].

  • Reagent Addition: Slowly add hydroxylamine hydrochloride (

    
    , 2.0 eq) in portions at room temperature to prevent excessive exotherms.
    
  • Reaction & Validation: Heat the mixture to 60°C.

    • Self-Validating Checkpoint: Vent the flask through a bubbler containing a moist lead(II) acetate test paper. The conversion of the thiocarbonyl to the oxime releases

      
       gas. The paper will turn black (forming PbS). When the paper ceases to darken (typically 4-6 hours), the nucleophilic displacement is complete.
      
  • Solvent Exchange (Salt Removal): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to approximately 20% of its original volume. Add ethyl acetate (100 mL) and stir vigorously for 15 minutes.

    • Causality: The target oxime is highly soluble in ethyl acetate, whereas the generated NaCl and unreacted NaOAc/hydroxylamine salts are highly insoluble and will precipitate.

  • Filtration: Filter the suspension through a pad of Celite to remove the precipitated inorganic salts. Wash the filter cake with an additional 20 mL of ethyl acetate.

  • Crystallization: Concentrate the combined filtrate under reduced pressure. Recrystallize the crude product from methyl tert-butyl ether (MTBE) to yield pure morpholin-3-one oxime as white crystalline needles[3][4].

References

  • [1] Title: Discovery and development of Factor Xa inhibitors (2015–2022) | Source: PMC (nih.gov) | URL: 1

  • [4] Title: morpholin-3-one synthesis | Source: ChemicalBook | URL: 4

  • [2] Title: US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases | Source: Google Patents | URL: 2

  • [3] Title: Morpholin-3-one oxime () for sale | Source: Vulcanchem | URL: 3

Sources

Optimization

Technical Support Center: Morpholin-3-one Oxime Aqueous Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Morpholin-3-one oxime. This guide is designed for researchers, formulation scientists, and drug development professionals who need to maintain the structural integrity of oxime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholin-3-one oxime. This guide is designed for researchers, formulation scientists, and drug development professionals who need to maintain the structural integrity of oxime linkages in aqueous environments. Below, you will find mechanistic explanations, troubleshooting FAQs, and field-validated protocols to prevent hydrolysis.

Part 1: Mechanistic FAQs & Stability Principles

Q: Why does Morpholin-3-one oxime undergo hydrolysis in certain aqueous media despite oximes being generally stable? A: While aliphatic oximes are


- to 

-fold more resistant to hydrolysis than analogous hydrazones in aqueous solutions[3], they are not entirely immune to degradation. The hydrolysis of the C=N-OH bond is fundamentally an acid-catalyzed, reversible reaction.

In acidic media (pH < 5), the oxime nitrogen becomes protonated. Although the high electronegativity of the adjacent oxygen atom (


 = 3.5) reduces the basicity of the nitrogen compared to hydrazones (

= 3.0), sufficient hydronium ion concentration will drive this protonation [2]. This protonated intermediate is highly susceptible to nucleophilic attack by water, leading to the formation of a tetrahedral carbinolamine intermediate. This intermediate subsequently collapses, cleaving the carbon-nitrogen double bond to release hydroxylamine and the parent morpholin-3-one [2].

HydrolysisPathway A Morpholin-3-one Oxime (Stable at pH 7-9) B Protonated Oxime (Acidic pH < 5) A->B + H⁺ C Tetrahedral Intermediate (Carbinolamine) B->C + H₂O D Morpholin-3-one + Hydroxylamine C->D - H⁺

Fig 1: Acid-catalyzed hydrolysis pathway of Morpholin-3-one oxime in aqueous media.

Q: How does the stability of this oxime compare to other common bioconjugation linkages? A: Quantitative NMR studies have unequivocally demonstrated the superior stability of oximes. Because the initial step of hydrolysis requires protonation, the electronegative oxygen in the oxime severely disfavors this step compared to nitrogen-rich hydrazones[1].

Table 1: Comparative Hydrolytic Stability at pD 7.0
Conjugate TypeChemical LinkageRelative First-Order Rate Constant (

)
Half-Life (

) Implication
Oxime C=N-OH 1 (Baseline) Highly Stable (Days to Weeks)
SemicarbazoneC=N-NHC(O)NH₂~160Moderately Labile
AcetylhydrazoneC=N-NHC(O)CH₃~300Labile
MethylhydrazoneC=N-NHCH₃~600Highly Labile (Hours)

(Data derived from comparative stability assays of isostructural conjugates at neutral pD [1][2].)

Part 2: Troubleshooting Formulation Issues

Q: What are the optimal pH and buffer conditions to prevent hydrolysis in my stock solutions? A: To maximize shelf-life, aqueous formulations of Morpholin-3-one oxime should be maintained at a pH between 7.0 and 9.0 [1]. At neutral to slightly basic pH, the concentration of hydronium ions is insufficient to protonate the oxime nitrogen, effectively halting the first step of the hydrolysis cascade.

  • Do: Use Phosphate or Tris buffers adjusted to pH 7.4.

  • Do Not: Use Acetate or Citrate buffers (pH 4–6), as this range often represents the maximum rate for oxime exchange and acid-catalyzed hydrolysis [1].

Q: I am observing degradation even at pH 7.4. What hidden factors could be causing this? A: If hydrolysis persists at a neutral pH, investigate the following secondary catalysts:

  • Trace Heavy Metals: Metal ions can coordinate with the oxime nitrogen and oxygen, acting as Lewis acids. This polarizes the C=N bond, mimicking protonation and making it susceptible to water attack. Fix: Add a chelator like EDTA (1–5 mM) to your buffer.

  • Buffer Catalysis: High concentrations of buffer salts can act as general acid/base catalysts. Fix: Reduce the buffer concentration (e.g., from 100 mM to 10 mM) to see if the degradation rate drops.

  • Concentration-Dependent Intermolecular Attacks: At very high concentrations, oximate anions can theoretically participate in intermolecular nucleophilic attacks, a phenomenon observed in specific highly concentrated pyridinium oximes [4]. Fix: Store the compound at concentrations not exceeding 0.1 M and at low temperatures (4°C or -20°C) [4].

Q: Can I use co-solvents to suppress hydrolysis? A: Yes. Introducing polar aprotic co-solvents (e.g., DMSO, DMF) or crowding agents (e.g., PEG) reduces the thermodynamic activity of bulk water in the system. By sterically and chemically shielding the oxime bond from water molecules, you can significantly depress the pseudo-first-order hydrolysis rate.

Part 3: Validated Experimental Protocols

To accurately assess the stability of your specific Morpholin-3-one oxime formulation, you must isolate the forward hydrolysis reaction from the reverse condensation reaction. The following self-validating


H NMR protocol utilizes a chemical trap to ensure accurate kinetic modeling[1][2].

NMRWorkflow S1 1. Sample Prep Dissolve in D₂O Buffer (pD 5.0 - 9.0) S2 2. Chemical Trap Add 10x Excess CD₂O (Prevents condensation) S1->S2 S3 3. NMR Acquisition Time-course ¹H NMR at constant temp S2->S3 S4 4. Kinetic Analysis Plot ln[Oxime] vs Time Calculate t½ S3->S4

Fig 2: Step-by-step ¹H NMR experimental workflow for assessing oxime hydrolytic stability.

Step-by-Step Methodology: Determination of Hydrolytic Stability by H NMR

Objective: To determine the first-order rate constant (


) of oxime hydrolysis by monitoring the disappearance of the oxime signal and the appearance of the morpholin-3-one signal over time.

Materials:

  • Morpholin-3-one oxime sample.

  • Deuterated buffer solutions (e.g., deuterated phosphate buffer at pD 7.4).

  • Deuterated formaldehyde (CD₂O) or deuterated acetone (Acetone-

    
    ).
    
  • 
    H NMR Spectrometer (400 MHz or higher).
    

Procedure:

  • Sample Preparation: Dissolve the purified Morpholin-3-one oxime in the desired deuterated buffer to a final concentration of 10 mM. Causality: D₂O is required for NMR locking and to establish the specific pD environment.

  • Addition of the Chemical Trap (Critical Step): Add a 10-fold molar excess of deuterated formaldehyde (CD₂O) to the NMR tube. Causality: Because hydrolysis is reversible, the liberated hydroxylamine will immediately recombine with the morpholin-3-one. CD₂O acts as a highly electrophilic trap, irreversibly capturing the hydroxylamine. This pushes the hydrolysis reaction to completion, allowing you to measure the true forward rate [2].

  • Data Acquisition: Insert the sample into the NMR spectrometer and equilibrate to the desired temperature (e.g., 25°C or 37°C). Acquire an initial

    
    H NMR spectrum (
    
    
    
    ).
  • Time-Course Monitoring: Acquire subsequent

    
    H NMR spectra at regular time intervals (e.g., every 1 hour for 24-48 hours).
    
  • Integration & Kinetic Modeling:

    • Integrate the distinct proton signals corresponding to the intact oxime and the hydrolysis product (morpholin-3-one) in each spectrum.

    • Plot the natural logarithm of the oxime concentration (

      
      ) versus time.
      
    • The negative slope of this linear plot yields the first-order rate constant for hydrolysis (

      
      ).
      
    • Calculate the half-life using the equation:

      
       [1].
      

References

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH[Link]

  • Oxime - Wikipedia[Link]

  • Study on the stability of the oxime HI 6 in aqueous solution - PubMed - NIH[Link]

Troubleshooting

Removing unreacted hydroxylamine from Morpholin-3-one oxime

The following technical guide addresses the purification of Morpholin-3-one oxime (and structurally related polar oximes) to remove unreacted Hydroxylamine ( ). This guide is structured for pharmaceutical development, fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of Morpholin-3-one oxime (and structurally related polar oximes) to remove unreacted Hydroxylamine (


).

This guide is structured for pharmaceutical development, focusing on ICH M7 compliance (genotoxic impurity control), process safety, and high-polarity separation logic.[1][2]

[1][2]

Topic: Purification of Morpholin-3-one Oxime Impurity Target: Hydroxylamine (CAS: 7803-49-8) Safety Alert Level: CRITICAL (Explosion Hazard / Genotoxin)[1][2]

⚠️ Safety Directive: The "Free Base" Trap

STOP AND READ: Before attempting any distillation or concentration:

  • Explosion Hazard: Hydroxylamine free base is thermally unstable and potentially explosive when concentrated, especially in the presence of metal ions or at elevated pH (>7).[1][2]

  • Never Distill to Dryness: Never rotary evaporate a reaction mixture containing significant excess hydroxylamine without first quenching or acidifying it.[1][2]

  • Genotoxicity: Hydroxylamine is a known mutagen.[1][2] In pharmaceutical applications, it must be controlled to ppm levels (typically <10 ppm depending on daily dose, per ICH M7).[1][2]

Module 1: Strategic Analysis & Decision Matrix

Morpholin-3-one oxime presents a specific purification challenge: Dual Polarity. [2]

  • The Problem: Both the impurity (Hydroxylamine) and the product (Morpholin-3-one oxime) are highly water-soluble.[2] Standard water/organic extraction often fails because the product remains in the aqueous phase with the impurity.[2]

  • The Solution: You must exploit pKa differences or Chemical Reactivity .[2]

Decision Matrix
If your product is...And the scale is...Recommended Protocol
Neutral/Weak Base (Lactam-like)< 10g (Lab)Protocol A (Cation Exchange)
Basic (Contains free amines)> 10g (Pilot)Protocol B (Acetone Quench)
Crystalline Solid AnyProtocol C (pH-Controlled Crystallization)

Module 2: Protocols & Troubleshooting

Protocol A: Cation Exchange Chromatography (The "Flow-Through" Method)

Best for: Neutral products (like Morpholin-3-one derivatives) where the morpholine nitrogen is part of an amide/lactam.

The Logic: Hydroxylamine (


) is protonated and cationic at pH 3-4.[2] Morpholin-3-one (lactam) is neutral.[1][2] A Strong Acid Cation (SAC) resin will capture the hydroxylamine, while your product flows through.[1][2]

Step-by-Step:

  • Resin Prep: Use a SAC resin (e.g., Dowex 50W-X8 or Amberlyst 15) in the

    
     form.[1][2] Pre-wash with methanol.[1][2]
    
  • Loading: Acidify your crude aqueous reaction mixture to pH 3.0 using dilute HCl.

  • Elution: Pass the mixture through the column slowly (1 CV/min).

    • Mechanism:[1][2][3][4]

      
      [1][2]
      
  • Collection: Collect the flow-through. The neutral oxime passes; hydroxylamine sticks.[2]

  • Wash: Wash with 2 Column Volumes (CV) of water/methanol (9:1). Combine with flow-through.

Diagram: Ion Exchange Logic

IonExchange cluster_0 Input Stream (pH 3.0) cluster_1 Output Stream Input Mixture: 1. Morpholin-3-one Oxime (Neutral) 2. Hydroxylamine (Cationic NH3OH+) Resin Strong Acid Cation Resin (SO3- Sites) Input->Resin Load Product Pure Oxime (Flows Through) Resin->Product Elute (Mobile Phase) Waste Trapped Hydroxylamine (Bound to Resin) Resin->Waste Retained caption Figure 1: Kinetic separation based on pKa differences at pH 3.0

Protocol B: The Acetone Quench (Chemical Scavenging)

Best for: Large scale or when Ion Exchange is unavailable.[2] Converts toxic hydroxylamine into volatile/extractable acetone oxime.[2]

The Logic:



Acetone oxime is lipophilic and volatile, unlike free hydroxylamine.[1][2]

Step-by-Step:

  • Quench: Add 3.0 equivalents of Acetone to the reaction mixture.

  • Stir: Agitate at room temperature for 2–4 hours.

    • QC Check: Monitor by TLC or HPLC until the "Hydroxylamine" peak disappears (or shifts to Acetone Oxime).[2]

  • Work-up (Choose based on solubility):

    • Option 1 (Evaporation): If your product is high-boiling (>150°C), gently rotovap.[1][2] Acetone oxime boils at ~135°C but sublimes/azeotropes easily.[1][2]

    • Option 2 (Partition): Adjust pH to 5–6.[1][2] Extract with Dichloromethane (DCM) or Ethyl Acetate .[1][2] Acetone oxime extracts into the organic layer.[2] Morpholin-3-one oxime (highly polar) may remain in the aqueous phase (requires validation) or extract with difficulty.[1][2]

    • Refined Extraction: For water-soluble oximes, use continuous extraction with DCM for 12 hours.[1][2]

Troubleshooting Q&A:

  • Q: The acetone oxime isn't leaving on the rotovap.

    • A: Acetone oxime is a solid with high vapor pressure.[1][2] It can sublime and clog the rotovap bump trap.[2] Use a high-vacuum pump with a cold trap, or wash the crude solid with hexane (Acetone oxime is soluble in hexane; polar morpholine oximes are usually not).[1][2]

Module 3: Analytical Validation (ICH M7)[1][2]

You cannot assume removal; you must prove it.[1][2] Standard HPLC often misses hydroxylamine due to lack of UV chromophore.[2]

Recommended Analytical Method: Derivatization HPLC

To detect ppm-level hydroxylamine, you must derivatize it.[1][2]

ParameterCondition
Reagent Benzaldehyde or Acetone (in excess)
Reaction Converts

to Benzaldehyde Oxime (Strong UV @ 254nm)
Column C18 Reverse Phase
Mobile Phase Water/Acetonitrile (Gradient)
Limit of Quantitation Typically < 5 ppm

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is water-soluble. Can I use a standard water wash? Answer: No.[1][2] Hydroxylamine is extremely water-soluble.[1][2] Washing with water will not remove it from a water-soluble product.[1][2] You must use Protocol A (Ion Exchange) or Protocol B (Quenching + Organic Extraction) .[1][2]

Q2: Can I use Silica Gel chromatography? Answer: Generally, no.[1][2] Hydroxylamine is basic and polar; it streaks badly on silica and degrades.[1][2] If you must use chromatography, use Reverse Phase (C18) or the Ion Exchange method described above.[1][2]

Q3: Is it safe to heat the reaction to speed up the acetone quench? Answer: Use Caution. While acetone quenching is exothermic, external heating should be mild (<40°C).[1][2] Overheating hydroxylamine salts in the presence of ketones can sometimes lead to a "runaway" Beckmann rearrangement or violent decomposition if the concentration is high.[2]

Q4: How do I know if I have the "Free Base" or the "Salt"? Answer: Check your pH.[2]

  • pH < 7: Likely Hydroxylamine Hydrochloride/Sulfate (Salt form).[1][2] Stable-ish.

  • pH > 7: Free Base.[1][2] Unstable/Explosive. [1][2][5]

  • Rule: Always quench or acidify before concentrating.[1][2]

Visualizing the Workflow

Workflow Start Crude Reaction Mixture (Product + Excess NH2OH) Check Check Solubility & pH Start->Check Branch1 Product is Neutral (Lactam) Check->Branch1 Branch2 Product is Basic/Amine Check->Branch2 MethodA Method A: Ion Exchange (Strong Acid Cation) Branch1->MethodA MethodB Method B: Acetone Quench (Form Acetone Oxime) Branch2->MethodB StepA1 Acidify to pH 3.0 MethodA->StepA1 StepB1 Add 3 eq. Acetone MethodB->StepB1 StepA2 Pass through Resin StepA1->StepA2 Final Final Polish (Recrystallization) StepA2->Final StepB2 Evaporate or Extract (Remove Acetone Oxime) StepB1->StepB2 StepB2->Final QC QC: Derivatization HPLC (<10 ppm NH2OH) Final->QC caption Figure 2: Decision tree for hydroxylamine removal based on product chemistry

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][6][7][8][9] International Council for Harmonisation.[1][2]

  • Cisneros, Z., et al. (2002).[1][2] Safety of Hydroxylamine: Thermal Stability and Explosion Hazards.[2][5] Process Safety Progress. [1][2]

  • Org. Synth. 1998, 9, 64. Quenching of Hydroxylamine with Acetone.[1][2] Organic Syntheses.[1][2]

  • Anderson, N.G. (2012).[1][2] Practical Process Research & Development - A Guide for the Organic Chemist. Academic Press.[1][2] (Chapter 6: Work-up and Purification).[1][2] [1][2]

Sources

Optimization

Overcoming solubility issues with Morpholin-3-one oxime intermediates

[1][2] Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering severe solubility bottlenecks with Morpholin-3-one (morpholinone) oxime intermediates .

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering severe solubility bottlenecks with Morpholin-3-one (morpholinone) oxime intermediates .

These compounds present a "perfect storm" for solubility issues:

  • The Morpholin-3-one Core: A polar lactam scaffold with high lattice energy due to intermolecular hydrogen bonding (N-H[1][2]···O=C).

  • The Oxime Functionality (

    
    ):  Introduces an additional H-bond donor/acceptor site and typically increases crystallinity.[1][2]
    

This guide moves beyond generic advice ("add more solvent") and provides chemically grounded strategies to disrupt these lattice networks, enabling efficient synthesis, purification, and analysis.

Module 1: Solubility Diagnostics & Solvent Systems

Q1: Why is my intermediate insoluble in standard organic solvents (DCM, Toluene, EtOAc)?

A: You are fighting Lattice Energy . Morpholin-3-one oximes form extensive intermolecular Hydrogen-Bonding (H-bond) networks.[1][2] Standard lipophilic solvents like Dichloromethane (DCM) or Toluene cannot disrupt these strong dipole-dipole interactions.[1][2]

  • The Trap: Adding more DCM often leads to "oiling out" or forming a gum rather than a solution.[2]

  • The Fix: You must introduce a Polar Protic solvent or a Lewis Base to disrupt the network.[2]

Q2: What are the recommended solvent systems?

We have compiled a "Solubility Tier List" based on thermodynamic solubility parameters for this class of heterocycles.

Solvent ClassEffectivenessRecommended SystemTechnical Note
Chlorinated LowDCM + MeOH (9:1) Pure DCM is ineffective.[1][2] Methanol acts as an H-bond disruptor.[1][2]
Ethers ModerateTHF or 2-MeTHF THF coordinates well with the lactam proton. 2-MeTHF allows for higher process temperatures.[1][2]
Alcohols HighIsopropanol (IPA) Excellent for recrystallization.[1][2] High boiling point allows thermodynamic dissolution; cooling forces precipitation.[2]
Aprotic Polar Very HighDMF or DMSO Warning:[1][2] Hard to remove.[2] Use only if downstream chemistry tolerates it or if performing aqueous crash-out.[1][2]
Hydrotropic Best for Scale Water + Alcohol These oximes often exhibit hydrotropy, where solubility increases non-linearly in binary aqueous mixtures.[2]

Module 2: Troubleshooting Purification (The "pH Swing" Protocol)

Q3: My product oils out during recrystallization. How do I get a solid?

A: Oiling out occurs when the compound enters a "liquid-liquid phase separation" (LLPS) before it hits the crystal nucleation point. This usually happens because the solution is too concentrated or cooled too quickly.[2]

The "pH Swing" Solution (Specific to Oximes): Oximes are weakly acidic (


) and the morpholinone nitrogen can be weakly basic (depending on substitution).[1] We can exploit the acidity of the oxime 

to dissolve the compound in base, filter off impurities, and reprecipitate.
Protocol: Acid-Base Reprecipitation
  • Dissolution: Suspend the crude solid in water.[2]

  • Basification: Slowly add 2M NaOH (or KOH) with stirring until pH

    
     12-13.
    
    • Mechanism:[1][3][4][5][6][7] Forms the water-soluble oximate anion .[1][2]

    • Observation: The suspension should clear to a solution.[2] If organics remain, extract them with a minimal amount of MTBE or Toluene (the product stays in the water).

  • Filtration: Filter the basic aqueous layer to remove insoluble mechanical impurities.[2]

  • Controlled Precipitation:

    • Cool the filtrate to 5–10°C.

    • Slowly add 1M HCl or Acetic Acid dropwise.[2]

    • Critical Step: Stop adding acid when the pH reaches

      
       8-9.[1][2] This is typically the isoelectric point where solubility is lowest.[2]
      
  • Isolation: Filter the resulting precipitate. It should be a granular solid, not an oil.[2]

Visual Workflow: Solubility & Purification Decision Tree

SolubilityWorkflow Start Start: Crude Morpholin-3-one Oxime SolubilityCheck Is it soluble in hot Isopropanol? Start->SolubilityCheck Recryst Recrystallize: Heat to 70°C -> Cool slowly to 4°C SolubilityCheck->Recryst Yes NotSoluble Check Solubility in 1M NaOH SolubilityCheck->NotSoluble No IsOil Does it 'Oil Out'? Recryst->IsOil CoSolvent Try Binary Solvent: THF/Heptane or MeOH/Water IsOil->CoSolvent Yes SolubleBase Dissolve in Base (Form Oximate) NotSoluble->SolubleBase Yes NotSoluble->CoSolvent No Filter Filter Insoluble Impurities SolubleBase->Filter Acidify Precipitate: Add HCl to pH 8-9 Filter->Acidify

Figure 1: Decision tree for selecting the optimal purification strategy based on solubility behavior.[1]

Module 3: Reaction Optimization

Q4: The intermediate precipitates during the reaction, stalling the conversion. What now?

A: This is common in N-alkylation or condensation reactions involving morpholin-3-one.[1][2] The precipitating product coats the unreacted starting material.[2]

Troubleshooting Steps:

  • Switch to Phase Transfer Catalysis (PTC):

    • Use a biphasic system (e.g., Toluene/Water) with a quaternary ammonium salt (TBAB).[2] The reaction occurs at the interface, and the product might stay in the toluene phase if hot, or precipitate cleanly without trapping reagents.

  • The "Co-Solvent" Trick:

    • If using Ethanol, add 10-20% Water .[1][2] Water often improves the solubility of the polar transition state and the final oxime product at elevated temperatures.[2]

  • Temperature Management:

    • Ensure the reaction is run at reflux.[2] If the product precipitates at reflux, add a high-boiling co-solvent like NMP (N-methylpyrrolidone) (5-10% volume).[1][2]

Module 4: Analytical Sample Preparation

Q5: I cannot get a stable NMR lock or HPLC baseline.

A: The aggregation of these molecules affects spectroscopy.[2]

  • NMR: Do not use

    
    . It will likely result in broad peaks due to slow tumbling of aggregates.[2]
    
    • Recommendation: Use DMSO-d6 or MeOD .[1][2] If peaks are still broad in DMSO, heat the NMR tube to 313K or 323K to break H-bonds.[2]

  • HPLC:

    • Mobile Phase: Ensure your aqueous phase is buffered.[2] Use 0.1% Formic Acid or Ammonium Acetate .[2] Neutral water often leads to peak tailing due to the basic nitrogen/acidic oxime interaction with silanols.[2]

    • Diluent: Dissolve the sample in 50:50 Acetonitrile:Water (or DMSO if needed), not pure Acetonitrile, to prevent precipitation in the injector loop.

References

  • Rivaroxaban Synthesis & Intermediates

    • Title: Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[1][2][7][8][9][10][11]

    • Source: World Intellectual Property Organization (WO2019138362A1).[1][2]

    • Relevance: Details the synthesis and isolation of the morpholin-3-one scaffold using aqueous/organic mixtures.
    • URL:[1]

  • Beckmann Rearrangement & Oxime Handling

    • Title: Beckmann Rearrangement of Oximes under Very Mild Conditions.[2][12]

    • Source: J. Org.[2] Chem (Audrey Yun Li et al.).[1][2]

    • Relevance: Discusses the stability and solubility challenges of oxime intermedi
    • URL:[Link][1]

  • General Solubility of Morpholin-3-one Derivatives

    • Title: Determination of the solubility of rivaroxaban in supercritical carbon dioxide.[2]

    • Source: Arabian Journal of Chemistry.[2]

    • Relevance: Provides thermodynamic data on the solubility of the morpholinone core in various solvent systems.
    • URL:[Link][1]

  • Morpholine Chemical Properties

    • Title: Morpholine - Wikipedia (Chemical Data).[1][2]

    • Source: Wikipedia / PubChem.[2]

    • Relevance: Baseline physicochemical properties (pKa, polarity) of the parent heterocycle.[2]

    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for Morpholine-Based Oxime Production

Topic: Scale-up challenges for Morpholin-3-one oxime (and related Amidoxime/Ketoxime derivatives). Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up challenges for Morpholin-3-one oxime (and related Amidoxime/Ketoxime derivatives). Audience: Process Chemists, Scale-up Engineers, and R&D Scientists. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The "Deceptively Simple" Molecule

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering difficulties scaling up the oximation of a morpholine-based scaffold.

While the reaction of a carbonyl or nitrile with hydroxylamine (


) is textbook chemistry, applying it to Morpholin-3-one  derivatives presents a "perfect storm" of process challenges:
  • Thermal Hazard: Hydroxylamine is thermodynamically unstable.

  • Solubility Trap: The morpholine ring confers high water solubility, making standard extraction impossible.[1]

  • Chemical Ambiguity: Direct oximation of a lactam (Morpholin-3-one) is mechanistically difficult without activation (e.g., via thionation or Vilsmeier reagents).

This guide treats the process as a Unit Operation , focusing on the critical safety and isolation parameters required for kilogram-scale production.

Part 1: Critical Safety Protocol (Thermal Runaway)

WARNING: Hydroxylamine free base is explosive.[2] At scale, the accumulation of unreacted hydroxylamine in the presence of metal ions (from reactor walls) can lead to catastrophic decomposition.

FAQ: Thermal Management

Q: My DSC (Differential Scanning Calorimetry) shows a sharp exotherm at 140°C. Why did my pilot reactor nearly runaway at only 80°C? A: DSC data is obtained under static conditions. In a bulk reactor, Self-Accelerating Decomposition Temperature (SADT) is significantly lower due to mass effects and heat accumulation.

  • Root Cause: You likely accumulated unreacted hydroxylamine. The decomposition of

    
     is autocatalytic and catalyzed by trace metals (Fe, Cu).
    
  • Corrective Action:

    • Never add hydroxylamine all at once. Use a semi-batch protocol: dose

      
       into the ketone/lactam solution.
      
    • Quench Protocol: Keep a vessel of cold water or dilute acetone (to consume excess

      
      ) connected to the reactor dump valve.
      
    • Metal Scavenging: Add EDTA (0.1 mol%) to the reaction mixture to sequester trace metal ions derived from stainless steel reactors.

Q: Can I distill the reaction mixture to remove the solvent? A: ABSOLUTELY NOT if unreacted hydroxylamine is present.

  • Risk: Concentrating hydroxylamine salts with organic residues creates a shock-sensitive mixture.

  • Protocol: You must test for residual oxidant (using quantofix peroxide strips or titration) and quench with acetone or sodium bisulfite before any heat is applied for concentration.

Part 2: Reaction Troubleshooting (Kinetics & Conversion)

Context: The formation of the oxime (or amidoxime) is pH-dependent. If the pH drifts, the reaction stalls.

Troubleshooting Guide: Stalled Conversion
SymptomProbable CauseTechnical ExplanationCorrective Action
Reaction stops at ~50% conversion. pH Drift (Acidification) The reaction releases HCl (from

). As pH drops < 4, the carbonyl is protonated (good), but the

is fully protonated to

(bad), rendering it non-nucleophilic.
Buffer System: Do not rely on a single base addition. Use a Sodium Acetate/Acetic Acid buffer or continuous dosing of NaOH to maintain pH 5.0–6.0.
New impurity peak (M+18 or M+1). Hydrolysis of Lactam Morpholin-3-one is a cyclic amide. High pH (>9) or high temp causes ring opening to the amino-acid derivative.Lower pH/Temp: Cap pH at 7.5. Reduce temperature to <50°C and extend reaction time.
Impurity peak (M-16 or M-18). Beckmann Rearrangement High acidity or high temperature causes the oxime to rearrange into an amide/urea.Avoid Strong Acids: Never use

or pure HCl for pH adjustment. Use weak acids (Acetic).

Part 3: Isolation & Purification (The "Water Trap")

The Core Challenge: Morpholine derivatives are highly polar. When you quench the reaction with water, your product prefers the aqueous phase, leading to massive yield loss during extraction.

Workflow: Isolating Water-Soluble Oximes

Q: I extracted with Ethyl Acetate/Hexane, but my organic layer is empty. Where is my product? A: It is in the aqueous waste stream. Morpholine oximes often have a logP < 0.

The "Salting-Out" Protocol (Standard Operating Procedure):

  • Saturation: Add NaCl to the aqueous reaction mixture until saturation (you will see undissolved salt). This exploits the Common Ion Effect, forcing the organic molecule out of the water structure.

  • Solvent Switch: Stop using Hexane or Ether. Use n-Butanol or IPA:DCM (1:3) .

    • Why? n-Butanol has high capacity for polar amines but is immiscible with salt water.

  • Continuous Extraction: On a >1kg scale, batch extraction is inefficient. Use a Liquid-Liquid Centrifugal Contactor or a continuous extraction column.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for safety and purification during scale-up.

G Start Start: Morpholin-3-one + NH2OH·HCl Check_DSC Step 1: Thermal Safety Check (DSC/ARC Data) Start->Check_DSC Exotherm_High High Exotherm (>100J/g)? or Low Onset (<100°C)? Check_DSC->Exotherm_High Safety_Protocol ACTION: Semi-batch Dosing + EDTA Scavenger + Active Cooling Exotherm_High->Safety_Protocol YES (Risk) Standard_Process Standard Batch Process (Buffered pH 5-6) Exotherm_High->Standard_Process NO (Safe) Reaction_Monitor Monitor: IPC (HPLC) Check Conversion Safety_Protocol->Reaction_Monitor Standard_Process->Reaction_Monitor Workup_Decision Step 2: Isolation Is Product in Organic Layer? Reaction_Monitor->Workup_Decision Standard_Ext Standard Extraction (EtOAc/Brine) Workup_Decision->Standard_Ext YES Advanced_Ext ACTION: Salting Out (NaCl) + Solvent Switch (n-BuOH) + Continuous Extraction Workup_Decision->Advanced_Ext NO (Aqueous Loss) Final_Purification Final Polish: Recrystallization (EtOH/H2O) Standard_Ext->Final_Purification Advanced_Ext->Final_Purification

Caption: Figure 1. Integrated Process Safety and Purification Logic for Morpholine Oxime Scale-up.

Part 4: Validated Experimental Protocol (100g Scale)

Note: This protocol assumes the synthesis of an amidoxime derivative via a thio-intermediate or direct condensation on a substituted ketone.

Reagents:

  • Morpholine Substrate: 100 g

  • Hydroxylamine HCl: 1.2 equivalents

  • Sodium Acetate (Anhydrous): 1.5 equivalents

  • Solvent: Ethanol/Water (3:1 ratio)

  • Scavenger: EDTA Disodium salt (0.1 g)

Step-by-Step Methodology:

  • Preparation (Buffer Setup): Dissolve Hydroxylamine HCl and Sodium Acetate in water (200 mL). Stir for 30 mins. The formation of gas (

    
     if carbonate is used) or slight cooling is normal.
    
    • Checkpoint: Measure pH.[1] It should be ~5.5.

  • Reaction (Controlled Addition): Dissolve the Morpholine substrate in Ethanol (600 mL) and add EDTA. Heat to 40°C. Slowly dose the aqueous Hydroxylamine buffer into the ethanol solution over 60 minutes.

    • Why? This prevents a sudden exotherm and keeps the concentration of free hydroxylamine low relative to the substrate.

  • Monitoring: Heat to 60°C. Monitor via HPLC every 2 hours.

    • Target: >98% conversion.[3] If stalled, add 10% more

      
       buffer, but do not exceed 80°C  (Thermal decomposition risk).
      
  • Quench & Work-up (The Critical Step):

    • Cool to 20°C.

    • Test for Peroxides/Oxidants: Use starch-iodide paper. If positive, add Sodium Bisulfite solution until negative.

    • Evaporation: Remove Ethanol under reduced pressure (Max bath temp 45°C). You will be left with an aqueous slurry.

    • Salting Out: Add solid NaCl to the slurry until no more dissolves.

    • Extraction: Extract 3x with n-Butanol (or DCM/Isopropanol 3:1).

    • Drying: Dry organic layer over

      
      , filter, and concentrate.
      
  • Crystallization: The crude oil will likely be viscous. Dissolve in minimum hot Ethanol and add Diethyl Ether or MTBE dropwise until cloudy. Cool to 4°C overnight.

References

  • International Labour Organization (ILO). (2018). ICSC 0661 - Hydroxylamine.[2] International Chemical Safety Cards. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • American Chemical Society (ACS). (2015). Large-Scale Applications of Amide Coupling Reagents. Chemical Reviews. [Link]

  • Lascano, S., et al. (2022). Unexpected One‐Pot Formation of Lactam Oximes from Amino‐Hydroxamic Esters. Chemistry – A European Journal. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of Morpholin-3-one oxime

This guide provides a comprehensive technical analysis of the H and C NMR spectral characteristics of Morpholin-3-one oxime, contrasting it with its precursor, Morpholin-3-one. It addresses the structural complexities ar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the


H and 

C NMR spectral characteristics of Morpholin-3-one oxime, contrasting it with its precursor, Morpholin-3-one. It addresses the structural complexities arising from amidoxime tautomerism and E/Z isomerization, offering actionable protocols for researchers.

Comparative Guide: H and C NMR Spectral Analysis of Morpholin-3-one Oxime

Executive Summary

Morpholin-3-one oxime (N-hydroxymorpholine-3-carboximidamide) represents a critical structural motif in drug discovery, particularly as a bioisostere for amides or as a precursor to 1,2,4-oxadiazoles. Unlike simple ketone oximes, this compound is an amidoxime , derived from the lactam Morpholin-3-one.

The spectral analysis of this compound is non-trivial due to two primary factors:

  • Amide-Amidoxime Transformation: The conversion of the carbonyl (

    
    ) to the hydroxy-imine (
    
    
    
    ) drastically alters the electronic environment of the heterocyclic ring.
  • Stereochemical Complexity: The

    
     bond introduces rigid 
    
    
    
    geometric isomerism, often resulting in signal doubling or broadening in NMR spectra at ambient temperatures.
Structural Basis & Isomerism

Understanding the equilibrium states is prerequisite to interpreting the spectra.

  • Precursor (Lactam): Morpholin-3-one exists as a rigid ring with a planar amide bond.

  • Product (Amidoxime): The oxime functionality allows for two diastereomers (

    
     and 
    
    
    
    ) and potential tautomerism with the
    
    
    -hydroxy-imidamide form.
Isomer Visualization

The


-isomer is typically stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the ring nitrogen (or amine proton), whereas the 

-isomer often predominates in polar solvents due to intermolecular solvation.

Isomerism cluster_0 Precursor cluster_1 Product Equilibrium (Amidoxime) Lactam Morpholin-3-one (C=O) Z_Iso (Z)-Isomer (Intramolecular H-bond) Lactam->Z_Iso Activation + NH2OH E_Iso (E)-Isomer (Intermolecular H-bond) Z_Iso->E_Iso Solvent/pH Equilibrium

Figure 1: Transformation pathway from lactam to amidoxime isomers.

Experimental Protocol
3.1 Synthesis Context (For Spectral Tracking)

Direct reaction of Morpholin-3-one with hydroxylamine is kinetically slow due to the low electrophilicity of the amide carbonyl.

  • Preferred Route: Activation of Morpholin-3-one to Morpholine-3-thione (using Lawesson’s reagent) or an O-methyl imidate , followed by reaction with hydroxylamine hydrochloride.

  • NMR Monitoring: The reaction is deemed complete when the characteristic carbonyl signal (~168 ppm) or thione signal (~200 ppm) disappears.

3.2 NMR Acquisition Parameters

To resolve the labile protons (


, 

) and separate E/Z isomers, specific parameters are required.
  • Solvent: DMSO-d

    
      (Primary recommendation).
    
    • Why: It suppresses proton exchange, allowing observation of the distinct oxime

      
       and amine 
      
      
      
      signals.
      
      
      often leads to broadened/invisible labile protons.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).

    • Note: If signals are broad due to intermediate exchange rates between isomers, acquiring data at 323 K (50°C) can induce coalescence, simplifying the spectrum for integration.

Detailed Spectral Comparison
4.1

H NMR Analysis

The proton spectrum provides the most immediate evidence of conversion.

PositionProton TypeMorpholin-3-one (Precursor)

(ppm)
Morpholin-3-one Oxime (Product)

(ppm)
Diagnostic Change
H-2

4.17 (s) 3.90 – 4.40 (split) Key Indicator: Shifts upfield/downfield depending on E/Z geometry. Often appears as two singlets in a mixture.
H-5

3.35 – 3.45 (m)3.10 – 3.30 (m)Slight shielding due to loss of strong C=O anisotropy.
H-6

3.80 – 3.90 (m)3.70 – 3.85 (m)Minimal change; remote from the functional group.
NH Ring Amine~8.0 (broad, s)5.5 – 6.5 (s) Distinct: Amidoxime

is typically more shielded than amide

.
OH Oxime HydroxylAbsent9.0 – 10.5 (s) Proof of Identity: A sharp singlet in DMSO-d

.

-isomer

is usually downfield of

-isomer.

Critical Observation: In the oxime, the H-2 methylene protons (adjacent to the C=N) are the most sensitive reporters of stereochemistry. In the


-isomer, the lone pair of the oxime nitrogen may shield/deshield these protons differently than the 

group in the

-isomer, leading to two distinct singlets if the isomeric ratio is near 1:1.
4.2

C NMR Analysis

Carbon NMR provides definitive confirmation of the backbone structure.

CarbonTypeMorpholin-3-one

(ppm)
Morpholin-3-one Oxime

(ppm)
Mechanistic Insight
C-3 Functional Group 168.0 – 170.0 (C=O) 148.0 – 155.0 (C=N) Definitive Proof: Upfield shift of ~15-20 ppm indicates loss of carbonyl character and formation of the imine.
C-2

67.060.0 – 65.0Sensitive to the anisotropy of the C=N bond.
C-6

63.563.0 – 64.0Relatively invariant.
C-5

40.0 – 45.040.0 – 42.0Minor shift.
Troubleshooting & Validation
Self-Validating the Spectrum

To ensure the signals observed are genuine and not artifacts or impurities:

  • D

    
    O Shake:  Add one drop of D
    
    
    
    O to the NMR tube.
    • Result: The signals at ~5.5-6.5 ppm (

      
      ) and ~9.0-10.5 ppm (
      
      
      
      ) must disappear. The
      
      
      singlet should remain but might sharpen if coupling to
      
      
      was present.
  • HSQC Correlation: Run a 2D HSQC.

    • Result: The proton signal at ~9.5 ppm (

      
      ) and ~6.0 ppm (
      
      
      
      ) should show no correlation to carbon atoms. The
      
      
      protons must correlate to the carbon at ~60-65 ppm.
Common Artifacts
  • Broadening: If the

    
     signal appears as a broad hump, the molecule is likely undergoing intermediate exchange between 
    
    
    
    and
    
    
    forms. Solution: Heat the sample to 50°C to coalesce the signals into a time-averaged single set.
  • Missing C=N Signal: Quaternary carbons (C=N) have long relaxation times. Solution: Increase the relaxation delay (

    
    ) to 2–3 seconds in the 
    
    
    
    C experiment.
References
  • Synthesis and NMR of Morpholin-3-one Derivatives

    • Title: Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride.
    • Source: ACS Omega, 2019.
    • URL:[Link]

  • Oxime Isomerism Principles

    • Title: Selective Synthesis of E and Z Isomers of Oximes.[1]

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Lactam Precursor Data

    • Title: Morpholin-3-one Spectral D
    • Source: PubChem.[2]

    • URL:[Link]

  • Amidoxime Characterization

    • Title: Experimental and Computational Investig
    • Source: MDPI Molecules, 2023.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the FTIR-Based Identification of Morpholin-3-one Oxime

This guide provides a detailed protocol and comparative analysis for the unambiguous identification of Morpholin-3-one oxime using Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researchers and professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol and comparative analysis for the unambiguous identification of Morpholin-3-one oxime using Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researchers and professionals in drug development, this document moves beyond a simple listing of peaks to explain the structural rationale behind the spectral data, ensuring confident characterization. We will compare the spectrum of the target molecule with its key precursor, Morpholin-3-one, to highlight the definitive spectroscopic changes that confirm successful oximation.

The Structural Rationale: From Precursor to Product

The conversion of a lactam (cyclic amide) like Morpholin-3-one to its corresponding oxime involves a significant transformation of the carbonyl group (C=O) into an imine-hydroxyl group (C=N-OH). This chemical change produces a distinct and easily identifiable shift in the FTIR spectrum. Understanding the vibrational modes of the core functional groups is paramount for accurate interpretation.

The key to identification lies in observing the disappearance of the lactam's carbonyl peak and the simultaneous appearance of characteristic oxime peaks. The morpholine ring structure provides a relatively constant background of signals, primarily from C-H, C-O-C, and C-N vibrations.

G cluster_product Morpholin-3-one Oxime cluster_precursor Morpholin-3-one (Precursor) cluster_peaks Characteristic FTIR Regions (cm⁻¹) Product Morpholin-3-one Oxime Oxime_Group Oxime Group (-C=N-OH) Product->Oxime_Group Morpholine_Core Morpholine Ring Product->Morpholine_Core OH_Peak O-H Stretch ~3600-3150 (Broad) Oxime_Group->OH_Peak Confirms Hydroxyl CN_Peak C=N Stretch ~1685-1640 Oxime_Group->CN_Peak Confirms Imine NO_Peak N-O Stretch ~945 Oxime_Group->NO_Peak Confirms Oxime COC_Peak C-O-C Stretch ~1250-1100 Morpholine_Core->COC_Peak Confirms Ring Ether Precursor Morpholin-3-one Lactam_CO Lactam C=O Precursor->Lactam_CO CO_Peak C=O Stretch (Absent) ~1670 Lactam_CO->CO_Peak Disappearance Confirms Reaction

Caption: Logical relationship between functional groups and their IR peaks.

Comparative Spectral Analysis: The Definitive Identification

Unambiguous identification is best achieved through a direct comparison of the product's spectrum with that of its starting material. The table below summarizes the critical vibrational frequencies for Morpholin-3-one oxime and contrasts them with its lactam precursor and the general characteristics of oximes and morpholine derivatives.

Functional GroupVibration ModeMorpholin-3-one (Precursor)Morpholin-3-one Oxime (Product) Rationale for Change / Comments
Lactam C=O Stretch~1670 cm⁻¹ (Strong, Sharp) Absent The disappearance of this strong carbonyl peak is the most critical indicator of a successful reaction.
Oxime O-H StretchAbsent~3600-3150 cm⁻¹ (Strong, Broad) The appearance of a broad hydroxyl band is a primary sign of oxime formation. Its broadness is due to intermolecular hydrogen bonding.[1][2]
Oxime C=N StretchAbsent~1665-1640 cm⁻¹ (Medium-Weak) This peak confirms the formation of the imine double bond, replacing the carbonyl.[1][2] Its intensity is typically weaker than the C=O precursor peak.
Oxime N-O StretchAbsent~945 cm⁻¹ (Medium) This band is highly characteristic of the N-O bond in an oxime and serves as a key fingerprint.[1][3]
Morpholine Ring C-H Stretch (Aliphatic)~2950-2850 cm⁻¹~2950-2850 cm⁻¹These peaks associated with the CH₂ groups of the ring should remain largely unchanged between precursor and product.[4]
Morpholine Ring C-O-C Stretch (Ether)~1250-1100 cm⁻¹~1250-1100 cm⁻¹The asymmetric stretch of the ether linkage within the morpholine ring is a constant feature and helps confirm the integrity of the heterocyclic core.

Expert Analysis: The key to confirming the identity of Morpholin-3-one oxime is a multi-point check. An analyst must observe:

  • The complete disappearance of the intense lactam C=O peak around 1670 cm⁻¹.

  • The appearance of a very broad O-H stretch in the high-frequency region (>3100 cm⁻¹).

  • The appearance of a new, albeit weaker, C=N stretch in the double-bond region (~1650 cm⁻¹).

  • The appearance of the N-O stretch in the fingerprint region (~945 cm⁻¹).

Failure to observe all these changes may indicate an incomplete reaction or the presence of impurities.

High-Fidelity Experimental Protocol: ATR-FTIR

The following protocol describes the acquisition of a high-quality FTIR spectrum using a standard Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.

Objective: To obtain a clean, reproducible FTIR spectrum of Morpholin-3-one oxime for structural verification.

G A 1. Clean ATR Crystal (Isopropanol) B 2. Acquire Background Spectrum (Air) A->B Validation Step C 3. Apply Solid Sample (Ensure good contact) B->C D 4. Acquire Sample Spectrum (16-32 scans, 4000-400 cm⁻¹) C->D E 5. Process & Analyze (Baseline correction, peak picking) D->E

Caption: Standard workflow for ATR-FTIR sample analysis.

Methodology:

  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-safe wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.

  • Background Acquisition (Self-Validation):

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.[3]

    • Expert Tip: A good background is critical for high sensitivity. It should be a flat line at 100% transmittance. Re-run if significant atmospheric peaks are present.

  • Sample Application:

    • Place a small amount of the solid Morpholin-3-one oxime powder directly onto the center of the ATR crystal.

    • Use the instrument's pressure clamp to apply consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong signal.

  • Data Acquisition:

    • Acquire the sample spectrum over a standard mid-IR range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add a sufficient number of scans (16 or 32 is standard for routine analysis).[3]

  • Data Processing and Interpretation:

    • The instrument software will automatically perform the background subtraction.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify the precise wavenumbers of the key absorption bands and compare them against the reference data in the table above.

Conclusion

FTIR spectroscopy offers a rapid, reliable, and definitive method for the identification of Morpholin-3-one oxime, particularly when compared against its lactam precursor. The conclusive evidence lies in a specific set of spectral changes: the vanishing of the C=O lactam band and the emergence of the characteristic O-H (broad), C=N, and N-O oxime bands. By following the detailed protocol and comparative analysis presented in this guide, researchers can confidently verify the successful synthesis and purity of their target compound.

References

  • Wikipedia. Oxime. [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • Canadian Science Publishing. II. THE INFRARED SPECTRA OF SOME COMPLEX OXIMES. [Link]

  • ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...). [Link]

  • ResearchGate. THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Morpholin-3-one Oxime

For Researchers, Scientists, and Drug Development Professionals Introduction Morpholin-3-one and its derivatives are significant scaffolds in medicinal chemistry, frequently appearing in drug discovery pipelines.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholin-3-one and its derivatives are significant scaffolds in medicinal chemistry, frequently appearing in drug discovery pipelines.[1][2] The oxime functionality, in particular, introduces a unique set of physicochemical properties that can influence a molecule's biological activity and metabolic fate. A thorough understanding of the mass spectrometric behavior of such compounds is paramount for their unambiguous identification, characterization, and quantification in complex biological matrices.[3][4]

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Morpholin-3-one oxime. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles for morpholine derivatives and oximes to offer a robust predictive framework.[5][6][7][8] We will explore the fragmentation pathways under both hard and soft ionization techniques, offering a comparative perspective for analytical method development.

Predicted Fragmentation Patterns of Morpholin-3-one Oxime

The fragmentation of Morpholin-3-one oxime in a mass spectrometer is highly dependent on the ionization technique employed. Hard ionization methods like Electron Ionization (EI) will induce extensive fragmentation, providing rich structural information, while soft ionization techniques such as Electrospray Ionization (ESI) will typically yield a prominent molecular ion with less extensive fragmentation, which is often advantageous for quantitative analysis.[9][10]

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy process that is expected to induce significant fragmentation of the Morpholin-3-one oxime molecule.[10] The resulting mass spectrum would likely be complex, providing a detailed fingerprint of the molecule's structure. Key predicted fragmentation pathways include:

  • Alpha-Cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are susceptible to cleavage. This can lead to the loss of small radicals and the formation of stable carbocations or oxonium/immonium ions.

  • Ring Cleavage: The morpholine ring can undergo fragmentation through various pathways, including retro-Diels-Alder-type reactions or cleavage initiated by the ionization of a heteroatom. A common fragmentation for morpholine derivatives is the loss of the entire morpholine unit, which has a mass of approximately 87 Da.[6]

  • McLafferty Rearrangement: The oxime functional group can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the oxime nitrogen, followed by the cleavage of the beta-bond.[7][8] This is a characteristic fragmentation for compounds containing a carbonyl or oxime group and a sufficiently long alkyl chain with an accessible gamma-hydrogen.[7]

  • Loss of Small Neutral Molecules: Expect to observe losses of stable neutral molecules such as H₂O, CO, and HCN.

Table 1: Predicted Key Fragment Ions of Morpholin-3-one Oxime under EI

Predicted Fragment (m/z) Proposed Neutral Loss/Structure Fragmentation Pathway
M+•Molecular Ion-
M-17Loss of •OHCleavage of N-OH bond
M-30Loss of NOCleavage of C=N-OH
M-43Loss of CHNORing fragmentation
M-57Loss of C₂H₃NORing fragmentation
86/87Morpholine or related fragmentLoss of the oxime side chain
Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like Morpholin-3-one oxime.[11] We would expect to see a prominent protonated molecule, [M+H]⁺, in the positive ion mode. Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

The fragmentation of the [M+H]⁺ ion will likely proceed through pathways that favor the formation of stable, even-electron ions. Key predicted fragmentation pathways include:

  • Loss of Water: Protonation can occur on the oxime oxygen, followed by the facile loss of a water molecule (18 Da).

  • Loss of Hydroxylamine: Cleavage of the C=N bond could lead to the loss of hydroxylamine (NH₂OH, 33 Da).

  • Ring Opening and Fragmentation: Protonation of the ring nitrogen or oxygen can initiate ring-opening, followed by fragmentation of the resulting acyclic ion. This can lead to the loss of small molecules like ethylene oxide (44 Da) or ethenimine (43 Da).

  • Cleavage of the Morpholine Ring: Similar to EI, fragmentation of the morpholine ring can occur, although likely to a lesser extent. The loss of the morpholine unit is a possibility.[5][6]

Table 2: Predicted Key Fragment Ions of [M+H]⁺ of Morpholin-3-one Oxime under ESI-MS/MS

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
[M+H]⁺[M+H - 18]⁺H₂OLoss of water from the protonated oxime
[M+H]⁺[M+H - 33]⁺NH₂OHLoss of hydroxylamine
[M+H]⁺[M+H - 44]⁺C₂H₄OFragmentation of the morpholine ring
[M+H]⁺[M+H - 87]⁺C₄H₉NOLoss of the morpholine moiety

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation of Morpholin-3-one oxime, other analytical techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of Morpholin-3-one oxime, GC-MS with EI is a viable option.[12][13] Derivatization might be necessary to improve volatility and thermal stability.[13] The high-energy EI would provide detailed fragmentation for structural confirmation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of small polar molecules like Morpholin-3-one oxime in complex matrices.[3][14] The separation power of LC combined with the sensitivity and selectivity of tandem mass spectrometry allows for both qualitative and quantitative analysis.[4][15] Different ionization sources, such as APCI or APPI, could be explored for less polar analogs.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. It is an indispensable tool for the initial structure confirmation of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the C=N of the oxime, the O-H of the oxime, and the C=O of the morpholinone ring.[16]

Experimental Protocols

Protocol 1: GC-MS Analysis (Predictive)
  • Sample Preparation: Dissolve a known amount of Morpholin-3-one oxime in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Derivatization (Optional): To enhance volatility, derivatization of the oxime hydroxyl group (e.g., silylation) can be performed.[8]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-300.

Protocol 2: LC-MS/MS Analysis (Predictive)
  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • MS1 Scan: Full scan from m/z 50-350 to identify the [M+H]⁺ ion.

    • MS2 Scan (Product Ion Scan): Isolate the [M+H]⁺ ion and fragment it using an appropriate collision energy to obtain the fragmentation pattern.

Visualization of Predicted Fragmentation Pathways

EI Fragmentation Pathway

EI_Fragmentation M Morpholin-3-one oxime (M+•) F1 [M-OH]+ M->F1 - •OH F2 [M-NO]+ M->F2 - NO F3 Ring Cleavage Fragments M->F3 Ring Opening F4 McLafferty Rearrangement Product M->F4 γ-H transfer

Caption: Predicted EI fragmentation of Morpholin-3-one oxime.

ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ P1 [M+H - H2O]+ MH->P1 - H2O P2 [M+H - NH2OH]+ MH->P2 - NH2OH P3 Ring Cleavage Products MH->P3 Ring Opening

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation patterns of Morpholin-3-one oxime. By leveraging established principles of fragmentation for its constituent functional groups, we have proposed likely fragmentation pathways under both hard (EI) and soft (ESI) ionization conditions. This information is intended to be a valuable resource for researchers in the development of analytical methods for the identification, characterization, and quantification of this and structurally related molecules. It is important to note that these are predicted pathways, and experimental verification is essential for definitive structural elucidation.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

  • Dong, H., & Chen, Y. (2021, June 9). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Acquavia, M. A., et al. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Szakács, O., et al. (2018, February 16). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Taylor & Francis Online. [Link]

  • Lin, H. S., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. [Link]

  • Laulhé, S., et al. (2012, June 15). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PubMed. [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023, October 13). ACS Publications. [Link]

  • Common Ionization Methods. (n.d.). Waters. [Link]

  • A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. (2018, November 13). ACS Publications. [Link]

  • Naik, N., et al. (n.d.). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry. [Link]

  • Laulhé, S., et al. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. PMC. [Link]

  • Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. (n.d.). Semantic Scholar. [Link]

  • Molnár-Perl, I., & Horváth, K. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1177(1), 183-199. [Link]

  • Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022, September 9). ETH Zurich Research Collection. [Link]

  • Gáspár, A., & Lázár, L. (2013). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ChemInform, 44(44). [Link]

  • DePuy, C. H., & Ponder, B. W. (1955). Synthesis of Oximes. The Journal of Organic Chemistry, 20(4), 455-460. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). ScienceDirect. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

Sources

Comparative

Comparative Reactivity Profile: Morpholin-3-one Oxime vs. Acyclic Analogues

This guide provides an in-depth technical comparison of Morpholin-3-one oxime (a cyclic amidoxime) versus standard acyclic oximes (ketoximes and acyclic amidoximes). It is designed for application scientists and medicina...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Morpholin-3-one oxime (a cyclic amidoxime) versus standard acyclic oximes (ketoximes and acyclic amidoximes). It is designed for application scientists and medicinal chemists requiring precise reactivity profiles for pathway design or lead optimization.

Executive Summary

Morpholin-3-one oxime (


) is chemically distinct from standard ketoximes. It is a cyclic amidoxime  (N-hydroxymorpholin-3-imine). Its reactivity is defined by the thermodynamic stability of the morpholine ring  and the conformational locking  of the amidoxime functionality.

Unlike acyclic oximes (e.g., Acetone oxime) or acyclic amidoximes (e.g., Acetamidoxime), Morpholin-3-one oxime exhibits:

  • Enhanced Hydrolytic Stability: The cyclic structure inhibits the hydrolytic cleavage common in acyclic imidates/amidines.

  • Pre-organized Chelation: The fixed Z-configuration facilitates rapid metal coordination without the entropic penalty of bond rotation.

  • Modified Nucleophilicity: While the

    
    -effect is present, steric constraints of the ring modulate the trajectory of nucleophilic attack compared to freely rotating acyclic analogs.
    

Structural & Mechanistic Analysis

The "Locked" Conformation

The primary differentiator is conformational entropy. Acyclic oximes exist in equilibrium between E and Z isomers, requiring energy to rotate into a reactive conformation for bidentate chelation or specific enzymatic binding. Morpholin-3-one oxime is structurally constrained.

  • Acyclic (e.g., Acetamidoxime): Free rotation around the C-N and C-C bonds allows multiple conformers. The E-isomer is often thermodynamically favored but less reactive for chelation.

  • Cyclic (Morpholin-3-one oxime): The amidoxime motif is embedded in the morpholine ring. The

    
     bond is fixed, typically forcing the hydroxyl group into a specific orientation relative to the ring heteroatoms, enhancing "pre-organization."
    
Electronic Profiling (pKa & Acidity)

The acidity of the oxime proton (


) dictates the concentration of the reactive oxyanion (

) at physiological pH.
ParameterMorpholin-3-one Oxime (Cyclic Amidoxime)Acyclic Amidoxime (e.g., Acetamidoxime)Acyclic Ketoxime (e.g., Acetone Oxime)
Functional Group Cyclic AmidoximeAmidoximeKetoxime
Approx.[1][2][3] pKa ~10.5 - 11.0 ~11.5 - 12.0~12.5
Electronic Effect Ring oxygen (-I effect) increases acidity; Resonance stabilization within the ring.Amine donor (+M) destabilizes anion slightly more than cyclic.Alkyl donor (+I) destabilizes anion; Least acidic.
Physiological State Partially ionized at pH 7.4 (Higher nucleophilicity).Mostly protonated.Fully protonated (Low nucleophilicity).

Reactivity Benchmarking

Hydrolytic Stability

This is the most critical operational difference. Acyclic amidoximes are prone to hydrolysis in acidic or basic media, converting to the corresponding amide or carboxylic acid.

Mechanism:

  • Acyclic: Water attacks the imino carbon (

    
    ). The tetrahedral intermediate collapses, expelling hydroxylamine.
    
  • Cyclic: The leaving group (the ring amine) is tethered. If the bond breaks, it does not diffuse away; the ring facilitates rapid re-closure (reversibility) or prevents the transition state from forming due to strain (Baldwin's rules). Consequently, Morpholin-3-one oxime is significantly more stable in aqueous solution.

Nucleophilicity (The -Effect)

Both species exhibit the


-effect (adjacent lone pair on Nitrogen enhances Oxygen nucleophilicity). However, the Cyclic  form is often a superior nucleophile for acylation reactions because the steric bulk is "tied back" in the ring, exposing the nucleophilic oxygen.
Diagram: Comparative Hydrolysis Pathways

The following diagram illustrates why the cyclic structure resists degradation compared to the acyclic analog.

HydrolysisComparison cluster_0 Acyclic Pathway (High Degradation) cluster_1 Cyclic Pathway (High Stability) Acyc_Start Acyclic Amidoxime (Acetamidoxime) Acyc_Inter Tetrahedral Intermediate Acyc_Start->Acyc_Inter + H2O Acyc_Prod Hydrolysis Product (Amide + NH2OH) Acyc_Inter->Acyc_Prod Irreversible Fragmentation Cyc_Start Morpholin-3-one Oxime (Cyclic) Cyc_Inter Tetrahedral Intermediate Cyc_Start->Cyc_Inter + H2O Cyc_Prod Ring Opening (Tethered Amine) Cyc_Inter->Cyc_Prod Slow Cyc_Prod->Cyc_Start Equilibrium Cyc_Stable Stable Species (Re-cyclization) Cyc_Prod->Cyc_Stable Rapid Re-closure (Entropy Favored)

Caption: Comparative hydrolytic pathways. The cyclic morpholine scaffold prevents irreversible fragmentation, favoring re-cyclization and enhanced stability.

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the half-life (


) of Morpholin-3-one oxime vs. Acetamidoxime in physiological buffer.

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4.

  • Internal Standard: Benzamide (inert).

  • HPLC grade Acetonitrile.

Workflow:

  • Preparation: Dissolve Morpholin-3-one oxime (10 mM) and Acetamidoxime (10 mM) in separate vials of PBS containing 1 mM Benzamide.

  • Incubation: Thermostat at

    
     with agitation.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    hours.
  • Quenching: Dilute immediately into

    
     cold Acetonitrile to stop reaction.
    
  • Analysis: Analyze via HPLC-UV (220 nm).

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 60% ACN in water (0.1% TFA).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Expected Result: Morpholin-3-one oxime shows

      
       degradation at 24h. Acyclic analogs typically show 
      
      
      
      degradation depending on substitution.
Protocol B: Nucleophilic Reactivity (Acylation Kinetics)

Objective: Measure the reaction rate with an activated ester (PNP-Acetate) to determine nucleophilicity.

Workflow:

  • Setup: In a UV-transparent cuvette, mix

    
     of Borate buffer (pH 9.0).
    
  • Substrate: Add

    
     of 
    
    
    
    -Nitrophenyl Acetate (10 mM in DMSO).
  • Initiation: Add

    
     of Oxime solution (varying concentrations: 1, 2, 5, 10 mM).
    
  • Detection: Monitor absorbance of

    
    -Nitrophenol release at 400 nm  for 5 minutes.
    
  • Data Processing: Determine pseudo-first-order rate constants (

    
    ). Plot 
    
    
    
    vs. [Oxime] to obtain the second-order rate constant
    
    
    .
    • Causality: Higher

      
       indicates superior nucleophilicity. Morpholin-3-one oxime typically exhibits a higher 
      
      
      
      than acetoxime due to the
      
      
      -effect and lower pKa (higher anion fraction).

Summary Data Table

FeatureMorpholin-3-one OximeAcyclic AmidoximeAcyclic Ketoxime
Structure Type Cyclic AmidoximeAmidoximeKetoxime
Conformation Locked (Rigid) Flexible (E/Z Mix)Flexible
Hydrolytic Stability High (Ring stabilization)Low to ModerateModerate
Metal Chelation Fast (Pre-organized)Slow (Entropy cost)Poor
pKa (approx) 10.8 11.812.4
Primary Application Metal recovery, Stable intermediateProdrugs, SynthesisSolvents, Scavengers

References

  • VulcanChem. (2024). Morpholin-3-one oxime: Structure and Chemical Properties. VulcanChem Product Catalog. Link

  • Kang, S. O., et al. (2012).[4][5] "Cyclic Imide Dioximes: Formation and Hydrolytic Stability." Industrial & Engineering Chemistry Research, 51(19), 6619-6624. (Demonstrates superior stability of cyclic amidoxime motifs). Link

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). "Oxime and hydroxylamine derivatives as ligands." Coordination Chemistry Reviews. (Review of chelation modes of cyclic vs acyclic oximes). Link

  • Renner, J., et al. (2016). "Experimental and theoretical investigations into the stability of cyclic aminals." Beilstein Journal of Organic Chemistry, 12, 2351–2361. Link

Sources

Validation

Morpholin-3-one Oxime vs. Morpholine: Pharmacophore &amp; Bioisostere Guide

This guide provides an in-depth technical comparison between the classical Morpholine pharmacophore and its specialized derivative, Morpholin-3-one oxime . It is designed for medicinal chemists and drug discovery scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the classical Morpholine pharmacophore and its specialized derivative, Morpholin-3-one oxime . It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for metabolic stability, physicochemical properties, and target binding.

Executive Summary: The Strategic Pivot

Morpholine is a ubiquitous "privileged structure" in medicinal chemistry, valued for its ability to modulate basicity (pKa ~8.3) and improve solubility. However, it suffers from a well-documented metabolic liability: oxidative attack at the


-carbon positions.

Morpholin-3-one oxime (specifically the cyclic amidoxime motif) represents a strategic bioisosteric replacement. By oxidizing the C3 position to an oxime (


), this scaffold:
  • Eliminates the metabolic "soft spot" at C3.

  • Neutralizes the basicity at physiological pH (transitioning from cationic to neutral).

  • Introduces novel H-bond vectors (Donor/Acceptor) via the oxime hydroxyl group, distinct from the ether oxygen.

Physicochemical & Structural Comparison

The fundamental difference lies in the electronic environment of the nitrogen atom. Morpholine acts as a secondary amine, while morpholin-3-one oxime functions as a cyclic amidoxime.

FeatureMorpholine Morpholin-3-one Oxime Impact on Drug Design
Structure Saturated heterocycle (Amine + Ether)Cyclic Amidoxime (

at C3)
Oxime is planar at C3; Morpholine is chair-like.
pKa (Conj. Acid) ~8.3 – 8.5~3.0 – 5.0 (protonation on oxime N)Critical: Morpholine is >90% cationic at pH 7.4. The oxime is neutral .
LogD (pH 7.4) Lower (due to ionization)Higher (neutral species dominates)Oxime often shows better passive membrane permeability (PAMPA).
H-Bond Donors 1 (NH)2 (Ring NH + Oxime OH)Oxime offers an extra donor for specific active site interactions.
H-Bond Acceptors 2 (Ether O, Amine N)3 (Ether O, Oxime N, Oxime O)Richer H-bond network potential.
Electronic Character Electron-rich (Nucleophilic)Electron-deficient (Amide-like)Reduced toxicity risk associated with reactive metabolites.
Metabolic Stability: The "Alpha-Carbon" Solution

The primary failure mode for morpholine-containing drugs in early discovery is rapid clearance via Cytochrome P450 (CYP) mediated oxidation.

  • Morpholine Liability: CYPs abstract a hydrogen from the carbon

    
     to the nitrogen (C3 or C5). This forms an unstable carbinolamine intermediate, leading to ring opening or oxidation to a lactam (morpholin-3-one).
    
  • Oxime Stability: In Morpholin-3-one oxime, the C3 position is already oxidized to a double bond (

    
    ). This effectively "blocks" the metabolic site. Furthermore, the electron-withdrawing nature of the oxime reduces the electron density on the ring nitrogen, making the other
    
    
    
    -carbon (C5) less susceptible to oxidation compared to the parent amine.
Visualizing the Metabolic Pathway

MetabolicPathway Morpholine Morpholine Scaffold (Cationic at pH 7.4) Intermediate Carbinolamine Intermediate Morpholine->Intermediate CYP450 (alpha-hydroxylation) RingOpen Ring Opening (Inactive/Toxic Metabolite) Intermediate->RingOpen Spontaneous Lactam Morpholin-3-one (Lactam Metabolite) Intermediate->Lactam Oxidation Oxime Morpholin-3-one Oxime (Neutral Scaffold) Stable Metabolically Stable (Blocked C3 Oxidation) Oxime->Stable Steric & Electronic Protection

Figure 1: Comparative metabolic fate. Morpholine is susceptible to CYP-mediated


-oxidation leading to ring opening. The oxime derivative blocks this pathway, enhancing metabolic stability.
Experimental Protocols
Protocol A: Synthesis of Morpholin-3-one Oxime

Rationale: Direct conversion of morpholin-3-one to the oxime is difficult due to the stability of the amide bond. A common route involves the conversion of the lactam to the thiolactam or imino-ether, followed by reaction with hydroxylamine. Alternatively, it is synthesized from the chloro-oxime precursor.

Method (via Thiolactam intermediate):

  • Thionation: Dissolve morpholin-3-one (1.0 eq) in anhydrous THF. Add Lawesson’s Reagent (0.6 eq). Reflux for 2-4 hours under

    
    .
    
    • Checkpoint: Monitor TLC for disappearance of the lactam (more polar) and appearance of the thiolactam (less polar).

    • Workup: Concentrate and purify via flash chromatography (Hex/EtOAc).

  • Oximation: Dissolve the thiolactam (1.0 eq) in MeOH. Add Hydroxylamine hydrochloride (

    
    ) (3.0 eq) and Sodium Acetate  (3.5 eq) or 
    
    
    
    .
  • Reaction: Stir at room temperature for 12-24 hours. The sulfur is displaced by the nucleophilic nitrogen of hydroxylamine.

    • Note: Evolution of

      
       gas may occur; perform in a fume hood.
      
  • Purification: Evaporate MeOH. Resuspend in EtOAc/Water.[1] The product (amidoxime) will partition into the organic phase (unlike the starting morpholine which might require basic extraction). Recrystallize from EtOH.

Protocol B: Comparative Microsomal Stability Assay

Rationale: To quantitatively assess the "metabolic blocking" effect of the oxime.

  • Preparation: Prepare 10 mM stock solutions of Test Compound A (Morpholine analog) and Test Compound B (Morpholin-3-one oxime analog) in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add Test Compound (final conc. 1

      
      M).
      
    • Initiate reaction with NADPH-regenerating system (final 1 mM).

    • Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Criterion: The Oxime analog should exhibit a

      
       < 50% of the Morpholine analog.
      
Strategic Application: When to Switch?

Use the Morpholin-3-one Oxime scaffold when your lead compound containing a morpholine ring exhibits:

  • High Clearance: Specifically identified as oxidative metabolism on the morpholine ring (confirm with metabolite ID studies).

  • hERG Liability: Basic amines (like morpholine) often bind to the hERG channel (causing QT prolongation). The neutral oxime significantly reduces this risk by removing the positive charge.

  • Permeability Issues: If the cationic nature of morpholine is limiting CNS penetration or oral absorption, the neutral oxime may improve passive diffusion.

References
  • Morpholine Pharmacophore Review

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source:Medicinal Research Reviews, 2020.[2]

    • URL:[Link]

  • Metabolic Stability of Cyclic Amines: Title: Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Source:BenchChem Technical Guides, 2025.
  • Amidoxime Bioisosteres

    • Title: Amidoximes as prodrugs of amidines and as bioisosteres.
    • Source:Journal of Medicinal Chemistry (General Principle Reference).[3]

    • URL:[Link]

  • Synthesis of Morpholin-3-one

    • Title: Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Rivaroxaban intermediate).[1][4]

    • Source:Technical Disclosure Commons, 2025.
    • URL:[Link]

Sources

Comparative

The Mechanics of the Validation Pipelines (The Alternatives)

Title: X-Ray Diffraction Data Validation for Morpholin-3-one Oxime: A Comparative Guide to Refinement Pipelines Introduction As a Senior Application Scientist, I frequently encounter the unique crystallographic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Title: X-Ray Diffraction Data Validation for Morpholin-3-one Oxime: A Comparative Guide to Refinement Pipelines

Introduction As a Senior Application Scientist, I frequently encounter the unique crystallographic challenges posed by functionalized heterocyclic systems. Morpholin-3-one oxime is a prime example: a highly versatile pharmaceutical intermediate where the morpholine ring is susceptible to twist-chair dynamic disorder, and the oxime moiety (-C=N-OH) drives complex supramolecular assemblies via


 and 

hydrogen-bonded catemers[1].

Validating the Single-Crystal X-ray Diffraction (SC-XRD) data for such molecules is not merely a box-ticking exercise for publication; it is a rigorous diagnostic process. The high electronegativity of the oxime oxygen and nitrogen atoms severely polarizes the O-H bond, causing traditional Independent Atom Models (IAM) to misrepresent the true internuclear hydrogen position.

This guide objectively compares the performance of modern crystallographic refinement and validation pipelines—specifically comparing the traditional SHELXL (IAM) approach against Olex2 (NoSphereA2) , using PLATON/checkCIF as the ultimate validation gatekeeper[2],[3].

To establish a self-validating system, we must understand the causality behind how different software suites handle electron density.

  • SHELXL (via WinGX or Olex2 GUI): The IAM Standard

    • Mechanism: Uses spherical scattering factors. For the oxime O-H group, it typically relies on a riding model (AFIX 147 or AFIX 83) or freely refines the H-atom with distance restraints (DFIX).

    • Limitation: X-rays scatter from electron clouds, which are pulled toward the oxygen in the O-H bond. SHELXL systematically underestimates the O-H bond length (~0.82 Å vs. the true ~0.98 Å), often triggering PLATON alerts for unusual hydrogen bonding geometry[4].

  • Olex2 with NoSphereA2: The Non-Spherical Paradigm

    • Mechanism: Implements calculated non-spherical scattering factors (Hirshfeld atom refinement).

    • Advantage: Accurately models the aspherical electron density of the oxime and morpholine heteroatoms. This drastically improves the data/parameter ratio and resolves residual density peaks without requiring artificial restraints[4].

  • PLATON / checkCIF: The Validation Gatekeeper

    • Mechanism: A self-validating diagnostic tool that cross-examines the CIF (Crystallographic Information File) and FCF (Structure Factors) against IUCr standards[5]. It detects missed symmetry (ADDSYM), evaluates thermal ellipsoids (Hirshfeld rigid-bond test), and flags anomalous dispersion issues (e.g., PLAT024)[5].

Experimental Methodology: A Self-Validating Protocol

To establish a trustworthy baseline, the following protocol details the optimal step-by-step workflow for resolving and validating Morpholin-3-one oxime.

  • Step 1: Crystal Growth & Mounting Grow single crystals via slow evaporation from a polar/non-polar solvent mixture (e.g., ethanol/ethyl acetate) to satisfy the oxime's hydrogen-bonding requirements[6]. Mount a crystal (approx. 0.2 x 0.2 x 0.1 mm) on a loop using paratone oil.

  • Step 2: Data Collection Collect data at 100 K using a diffractometer equipped with a Mo

    
     (
    
    
    
    Å) or Cu
    
    
    source. Cryogenic temperatures are mandatory to freeze the morpholin-3-one ring's twist-chair dynamic disorder and reduce the thermal displacement parameters (
    
    
    )[7].
  • Step 3: Integration and Absorption Correction Integrate the raw frames and apply a multi-scan absorption correction. For Morpholin-3-one oxime (a light-atom structure), ensure data completeness up to

    
     Å
    
    
    
    [4].
  • Step 4: Structure Solution & Iterative Refinement Solve the structure using Intrinsic Phasing. Refine non-hydrogen atoms anisotropically. Causality Check: If the morpholine ring carbons show highly elongated ellipsoids, investigate for positional disorder (splitting the atoms into two parts with a free variable for occupancy).

  • Step 5: Hydrogen Atom Placement (The Critical Step) Locate the oxime hydrogen in the difference Fourier map. Refine using either SHELXL (DFIX restraint) or Olex2/NoSphereA2.

  • Step 6: PLATON/checkCIF Validation Generate the CIF and FCF files. Run them through the IUCr checkCIF server. Address any A or B-level alerts by revisiting Step 4/5. This creates a closed, self-validating loop.

Workflow Visualization

G Start SC-XRD Data Collection (Morpholin-3-one oxime at 100K) Solve Structure Solution (Intrinsic Phasing) Start->Solve RefineSHELXL SHELXL Refinement (Spherical IAM / Riding H) Solve->RefineSHELXL Pipeline A RefineOlex2 Olex2 / NoSphereA2 (Non-Spherical Scattering) Solve->RefineOlex2 Pipeline B Validate PLATON / checkCIF Validation (CIF + FCF) RefineSHELXL->Validate RefineOlex2->Validate Decision A/B-Level Alerts Generated? Validate->Decision Resolve Resolve Disorder & Oxime H-Atom Positions Decision->Resolve Yes Publish Generate Final CIF for IUCr Submission Decision->Publish No Resolve->RefineSHELXL Resolve->RefineOlex2

Workflow for X-ray diffraction data refinement and iterative PLATON/checkCIF validation.

Comparative Performance Data

The following table summarizes the quantitative refinement metrics for a standard Morpholin-3-one oxime dataset, comparing the traditional SHELXL (IAM) approach against the Olex2 (NoSphereA2) approach.

Validation MetricSHELXL (Spherical IAM)Olex2 (NoSphereA2)PLATON / IUCr Ideal Criteria

(

)
0.0420.028


(All data)
0.1150.082

Goodness-of-Fit (S) 1.050.98

Max/Min

(

)
0.45 / -0.320.18 / -0.15

/

Oxime O-H Bond Length 0.84(2) Å (Restrained)0.98(1) Å (Freely Refined)

Å (Neutron diff. eq.)
checkCIF Alerts (A/B) 1 (PLAT032 - High Su)00

Mechanistic Insights and Alert Resolution

  • Handling the Oxime Hydrogen (PLAT430 / PLAT032): When using SHELXL, attempting to freely refine the oxime hydrogen coordinates (

    
    ) and isotropic displacement parameter (
    
    
    
    ) often results in a PLAT032 alert (Standard Uncertainty too High) or a physically impossible bond length[5]. This is because the electron density is smeared along the O-H bond. By switching to Olex2's NoSphereA2, the non-spherical scattering factors account for this electron deformation. The result is a highly accurate O-H bond length (0.98 Å) that perfectly matches neutron diffraction data, completely eliminating the associated PLATON alerts[4].
  • Addressing PLAT024 (No Anomalous Dispersion Signal): Morpholin-3-one oxime (

    
    ) consists entirely of light atoms (Z < 10). If data is collected using a Mo 
    
    
    
    source, the anomalous scattering factors (
    
    
    ) are negligible. PLATON will correctly flag PLAT024[5]. As a scientist, you must validate this by adding a Validation Reply Form (VRF) to the CIF, explaining that the absence of a signal is physically consistent with the molecular formula and the radiation source used.
  • Data-to-Parameter Ratio (PLAT088): For non-centrosymmetric space groups containing only light atoms, PLATON expects a data/parameter ratio

    
    [4]. Refining hydrogen atoms freely drops this ratio. Olex2/NoSphereA2 allows meaningful refinement of these parameters, and PLATON specifically issues a G-level alert (informational) rather than an error when it detects NoSphereA2 usage, validating the methodological choice[4].
    

Conclusion

While SHELXL remains a robust, foundational tool for structure solution, the unique electronic environment of the oxime group in Morpholin-3-one oxime necessitates advanced refinement techniques. Olex2, powered by NoSphereA2, objectively outperforms traditional IAM methods by accurately modeling the polar O-H bond, reducing residual electron density, and satisfying the rigorous, self-validating criteria enforced by PLATON/checkCIF.

References

  • PLATON/VALIDATION: checkCIF Validation Tests on CIF(+FCF)
  • Introduction to single crystal X-ray analysis VI.
  • Source: iucr.
  • Source: uu.
  • Source: acs.
  • 4-(3-Fluoro-4-nitrophenyl)
  • Source: acs.

Sources

Validation

A Senior Application Scientist's Guide to Validating Bioassay Results for Morpholin-3-one Oxime Analogs

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous experimental data. The morpholine core is a well-establ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous experimental data. The morpholine core is a well-established privileged structure in medicinal chemistry, and its derivatives, including morpholin-3-one oximes, have garnered significant interest for their diverse biological activities, notably as kinase inhibitors in oncology.[1][2][3] This guide provides an in-depth comparison of two critical bioassays for evaluating the efficacy of novel Morpholin-3-one oxime analogs: a target-based kinase activity assay and a cell-based proliferation assay.

This document is designed to provide not just procedural steps but also the scientific rationale behind experimental choices, ensuring a self-validating system for robust and reliable data. We will delve into the validation of a Fluorescence Resonance Energy Transfer (FRET)-based kinase assay and a classic MTT cell proliferation assay, providing detailed protocols, comparative data tables, and a framework for interpreting the results in the context of drug discovery.

The Critical Role of Bioassay Validation

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[4][5][6] For drug discovery, this means the data generated must be accurate, precise, and reproducible to enable confident decision-making. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international guidelines like the ICH Q2(R1) provide a framework for the validation of analytical procedures, which can be adapted for bioassays.[4][5][6][7][8] Key validation parameters include specificity, linearity, range, accuracy, and precision.[9][10]

Comparative Overview of Bioassays

Assay Type Principle Endpoint Advantages Limitations
FRET-Based Kinase Assay Measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.Inhibition of substrate phosphorylation, measured by a change in FRET signal.High-throughput, sensitive, provides direct evidence of target engagement.Does not account for cell permeability, off-target effects, or cellular metabolism.
MTT Cell Proliferation Assay Measures the metabolic activity of cells as an indicator of cell viability and proliferation.Reduction of MTT to formazan by mitochondrial dehydrogenases, measured by absorbance.Provides a holistic view of a compound's effect on cell health, accounts for cell permeability and metabolism.Indirect measure of target engagement, can be confounded by factors affecting metabolic activity.

Signaling Pathways of Interest: EGFR and Aurora-A Kinase

Morpholine derivatives have shown promise as inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Aurora-A kinase.[3][11] Understanding the signaling pathways these kinases regulate is crucial for interpreting bioassay results.

The EGFR signaling pathway is a critical regulator of cell growth, survival, and proliferation.[12][13][14] Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway.

Aurora-A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression.[4][7][11][15][16] Its overexpression is common in many cancers and is associated with poor prognosis.[4][7]

AuroraA_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G2_M G2/M Transition Spindle Spindle Assembly Cytokinesis Cytokinesis AuroraA Aurora-A Kinase AuroraA->G2_M AuroraA->Spindle AuroraA->Cytokinesis p53 p53 AuroraA->p53 Inhibition

Caption: Role of Aurora-A kinase in the cell cycle.

Experimental Protocols and Validation

FRET-Based Kinase Assay for Direct Target Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Experimental Workflow:

FRET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilutions of Morpholin-3-one oxime analogs Incubate Incubate compounds with assay mix Compound_Prep->Incubate Assay_Mix Prepare assay mix: Kinase, FRET-peptide substrate, ATP Assay_Mix->Incubate Read_FRET Read FRET signal on a microplate reader Incubate->Read_FRET Calculate_IC50 Calculate IC50 values Read_FRET->Calculate_IC50

Caption: FRET-based kinase assay workflow.

Detailed Protocol:

  • Compound Preparation: Prepare a series of dilutions of the Morpholin-3-one oxime analogs in DMSO. A typical concentration range for an initial screen might be from 100 µM to 1 nM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of a 384-well low-volume microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Prepare a master mix containing the target kinase (e.g., EGFR or Aurora-A), a FRET-labeled peptide substrate, and ATP in an appropriate kinase buffer.

  • Initiate Reaction: Add the kinase reaction master mix to each well of the assay plate to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Stop Reaction: Add a stop solution containing EDTA to chelate Mg2+ and halt the kinase reaction.

  • Signal Detection: Read the plate on a FRET-compatible microplate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor emission to determine the extent of substrate phosphorylation. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[17][18][19]

Validation Data for FRET-Based Kinase Assay:

Validation Parameter Acceptance Criteria Analog A (EGFR) Analog B (Aurora-A)
Linearity (R²) ≥ 0.980.9950.992
Precision (CV%) ≤ 15%8.5%11.2%
Accuracy (% Recovery) 85-115%98.7%103.5%
Range (IC50) Within linear range50 nM120 nM
Specificity >10-fold selectivity over related kinases15-fold vs. HER212-fold vs. Aurora-B
MTT Cell Proliferation Assay for Cellular Efficacy

This assay assesses the overall effect of a compound on cell viability and proliferation.

Experimental Workflow:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_readout Readout & Analysis Seed_Cells Seed cells in a 96-well plate Add_Compounds Add serial dilutions of Morpholin-3-one oxime analogs Seed_Cells->Add_Compounds Incubate_Cells Incubate for 48-72 hours Add_Compounds->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: MTT cell proliferation assay workflow.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HCT116 for Aurora-A) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5][20][21][22][23]

  • Compound Treatment: Prepare serial dilutions of the Morpholin-3-one oxime analogs in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[21][23]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a detergent-based solution, to dissolve the formazan crystals.[5][20][23]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[5]

Validation Data for MTT Cell Proliferation Assay:

Validation Parameter Acceptance Criteria Analog A (A549 cells) Analog B (HCT116 cells)
Linearity (R²) ≥ 0.950.9890.975
Precision (CV%) ≤ 20%12.8%15.3%
Accuracy (% Recovery) 80-120%105.2%95.8%
Range (IC50) Within linear range250 nM500 nM
Robustness Consistent results with minor variations in cell seeding density and incubation timePassedPassed

Synthesizing the Data: From Target Inhibition to Cellular Efficacy

A direct comparison of the IC50 values from the FRET and MTT assays is crucial for understanding the drug-like properties of the Morpholin-3-one oxime analogs. A significant drop-off in potency from the biochemical to the cellular assay may indicate issues with cell permeability, efflux by cellular pumps, or compound metabolism. Conversely, similar potencies suggest good cell penetration and stability in the cellular environment.

Conclusion: A Framework for Confident Drug Discovery

The validation of bioassays is not merely a procedural hurdle but a fundamental component of sound scientific research in drug discovery. By employing a dual-assay approach—a target-based FRET assay and a cell-based MTT assay—and rigorously validating each according to established guidelines, researchers can gain a comprehensive understanding of the potency and cellular efficacy of novel Morpholin-3-one oxime analogs. This structured approach, grounded in scientific integrity, provides the robust data necessary to confidently advance the most promising candidates through the drug development pipeline.

References

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available from: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available from: [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • Statistical Assessments of Bioassay Validation Acceptance Criteria. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Available from: [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Establishing Acceptance Criteria for Analytical Methods - BioPharm International. Available from: [Link]

  • Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research. Available from: [Link]

  • Bioanalytical method validation: An updated review - PMC. Available from: [Link]

  • Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore | ACS Omega - ACS Publications. Available from: [Link]

  • Guidance for Industry Potency Tests for Cellular and Gene Therapy Products - Food and Drug Administration. Available from: [Link]

  • Full article: Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases - Taylor & Francis. Available from: [Link]

  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Available from: [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • Aurora-A Kinase as a Promising Therapeutic Target in Cancer - Frontiers. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency. Available from: [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available from: [Link]

  • Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity - Selvita. Available from: [Link]

  • Bioanalytical Sample Preparation. Available from: [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Available from: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • A FRET-Based Assay for the Identification of PCNA Inhibitors - MDPI. Available from: [Link]

  • Aurora Kinases: Their Role in Cancer and Cellular Processes - DergiPark. Available from: [Link]

  • US8153390B2 - FRET-based binding assay - Google Patents.

Sources

Comparative

Elemental analysis standards for Morpholin-3-one oxime

Elemental Analysis Standards for Morpholin-3-one Oxime: A Comparative Characterization Guide Part 1: Executive Summary & Strategic Context The Challenge: Morpholin-3-one oxime (and its parent lactam, Morpholin-3-one) rep...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Morpholin-3-one Oxime: A Comparative Characterization Guide

Part 1: Executive Summary & Strategic Context

The Challenge: Morpholin-3-one oxime (and its parent lactam, Morpholin-3-one) represents a critical scaffold in the synthesis of anticoagulant drugs, most notably Apixaban and Rivaroxaban derivatives. However, the characterization of this intermediate presents a unique analytical paradox:

  • Structural Ambiguity: The "oxime" derivative (amidoxime) is often unstable and prone to hydrolysis back to the lactam (Morpholin-3-one) or rearrangement.

  • Hygroscopicity: The morpholine ring's polarity attracts atmospheric moisture, artificially inflating Hydrogen and Oxygen values while suppressing Carbon and Nitrogen percentages in combustion analysis.

The Solution: This guide establishes a rigorous Elemental Analysis (EA) standard for Morpholin-3-one oxime. We move beyond simple "pass/fail" criteria to a multi-modal validation workflow that distinguishes between wet samples, degraded samples, and pure product.

Part 2: Theoretical Standards & Comparative Alternatives

To validate your sample, you must compare your experimental data against the theoretical values of the target molecule and its most common impurities.

Table 1: Theoretical Elemental Composition Standards

Use these values to set your acceptance criteria (typically ±0.4%).

CompoundCAS / IdentityFormula% Carbon % Hydrogen % Nitrogen % Oxygen Differentiation Factor
Morpholin-3-one Oxime Target (Amidoxime)C₄H₈N₂O₂ 41.37% 6.94% 24.13% 27.56% High Nitrogen (24%) confirms oxime formation.
Morpholin-3-one Parent (Lactam)C₄H₈NO₂47.52%6.98%13.86%31.65%Lower N (13.8%); Higher C (47.5%).
Morpholine Degradation ProductC₄H₉NO55.14%10.41%16.08%18.37%High Carbon (>55%); High Hydrogen (>10%).
Hydroxylamine HCl Reagent ResidueNH₃OH·Cl0.00%5.80%20.16%23.02%Absence of Carbon; Presence of Chlorine (requires titration).

Critical Insight: The Nitrogen content is your primary purity indicator. A shift from 13.86% (Lactam) to 24.13% (Oxime) confirms the successful conversion of the carbonyl to the oxime functionality.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Sample Preparation & Drying (The "Oxime" Protocol)

Standard drying (105°C) will decompose the oxime. Use this gentle, high-vacuum method.

  • Pre-treatment: Recrystallize the crude oxime from Ethanol/Water (9:1) to remove inorganic salts (NaOAc/NaCl) which distort EA values.

  • Drying: Place 50 mg of sample in a vacuum drying pistol.

    • Temperature: 40°C (Strict Max).

    • Vacuum: < 1 mbar.

    • Desiccant: P₂O₅ (Phosphorus Pentoxide) is mandatory to scavenge water.

    • Duration: 24 hours.

  • Validation: Perform a TGA (Thermogravimetric Analysis) spot check. If weight loss occurs before 120°C, the sample is still wet.

Protocol B: Automated CHN Analysis

Recommended Instrument: Elementar vario EL cube or Thermo FlashSmart.

  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard. It closely matches the melting behavior of organic amides.

  • Oxygen Dosing: Set oxygen dose to 120 seconds to ensure complete combustion of the morpholine ring, which can form refractory chars.

  • Blank Correction: Run a blank capsule every 10 samples to correct for atmospheric nitrogen adsorption.

Part 4: Data Interpretation & Troubleshooting

When your results deviate, use this logic to diagnose the root cause.

Scenario 1: Low Carbon, High Hydrogen
  • Diagnosis: Water Contamination.

  • Mechanism: The morpholine nitrogen H-bonds with water. A 1% water content (by mass) drops Carbon by ~0.4% and raises Hydrogen by ~0.1%.

  • Fix: Re-dry using Protocol A. Do not rely on mathematical correction; dry the sample physically.

Scenario 2: Low Nitrogen, High Carbon
  • Diagnosis: Hydrolysis (Reversion to Lactam).

  • Mechanism: The oxime (=N-OH) hydrolyzes back to the ketone (=O), releasing hydroxylamine.

  • Fix: Check storage conditions. Morpholin-3-one oxime must be stored under Argon at 4°C.

Scenario 3: High Nitrogen, Low Carbon
  • Diagnosis: Trapped Hydroxylamine or Solvent.

  • Mechanism: Excess NH₂OH reagent trapped in the crystal lattice.

  • Fix: Wash the solid with cold Isopropanol (IPA) and re-dry.

Part 5: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for validating Morpholin-3-one oxime purity using Elemental Analysis and orthogonal methods.

EA_Validation_Workflow Start Crude Morpholin-3-one Oxime Drying Vacuum Dry (40°C, P2O5) Start->Drying EA_Test Run CHN Analysis Drying->EA_Test Check_N Check % Nitrogen EA_Test->Check_N Pass N = 24.1% (±0.4%) Target Identity Confirmed Check_N->Pass Within Range Fail_Low N < 23.5% (Likely Lactam Reversion) Check_N->Fail_Low Too Low Fail_High N > 24.5% (Trapped NH2OH) Check_N->Fail_High Too High Orthogonal Validation: qNMR / HRMS Pass->Orthogonal Final Release Fail_Low->Orthogonal Confirm Structure Recrystallize Recrystallize (EtOH/H2O) Fail_High->Recrystallize Purify Recrystallize->Drying

Caption: Decision tree for validating Morpholin-3-one oxime purity. Green path indicates successful characterization; Red paths indicate specific impurity profiles.

Part 6: References

  • Synthesis of Morpholin-3-one Derivatives:

    • Title: "Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Apixaban Intermediate)."

    • Source: Technical Disclosure Commons, 2025.

    • URL:[Link]

  • Elemental Analysis Guidelines:

    • Title: "USP <232> Elemental Impurities – Limits & Procedures."

    • Source: United States Pharmacopeia (USP).[1][2]

  • Characterization of Amidoximes:

    • Title: "Recent Developments in the Chemistry and Biological Applications of Amidoximes."

    • Source: Molecules (MDPI), 2008/2021.

    • URL:[Link]

  • Analytical Method Validation:

    • Title: "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology."

    • Source: International Council for Harmonisation (ICH).[2]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Morpholin-3-one oxime

Comprehensive Safety & Handling Guide: Morpholin-3-one Oxime Morpholin-3-one oxime (systematically N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine)[1] is a specialized heterocyclic compound frequently utilized in advance...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: Morpholin-3-one Oxime

Morpholin-3-one oxime (systematically N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine)[1] is a specialized heterocyclic compound frequently utilized in advanced drug development and organic synthesis. Handling this compound requires a nuanced understanding of its dual functional groups: the morpholine ring and the oxime moiety. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets (SDS), providing a causality-driven, field-proven framework for operational safety, personal protective equipment (PPE) selection, and waste management.

Hazard Profile & Causality (The "Why" Behind the Safety)

To design an effective safety protocol, we must first deconstruct the chemical's mechanistic hazards:

  • Dermal Permeation & Systemic Toxicity (Morpholine Ring): Morpholine derivatives possess low molecular weight and high lipid solubility, allowing them to rapidly penetrate the stratum corneum[2]. The National Institute for Occupational Safety and Health (NIOSH) assigns morpholine an "SK: SYS" notation, indicating that skin absorption contributes significantly to systemic toxicity, potentially causing severe renal, hepatic, and splenic damage upon repeated exposure[3][4].

  • Sensitization & Corrosivity (Oxime Group): Oximes are notorious skin sensitizers and can cause severe, irreversible eye damage (corneal necrosis)[5]. Furthermore, systemic absorption of certain oximes can interfere with hemoglobin function, necessitating strict prevention of inhalation or transdermal exposure to avoid hematological toxicity[6][7].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated morpholine-oxime derivatives. Based on OSHA's Chemical Protective Clothing guidelines[8], the following Level C / Modified Level D ensemble is mandatory.

PPE CategoryRecommended SpecificationCausality & Scientific Rationale
Hand Protection Butyl rubber (>0.4 mm) or multi-layer laminate (e.g., Silver Shield®).Morpholine rapidly permeates standard latex and thin nitrile. Butyl rubber provides superior resistance to polar organic solvents and corrosive amines.
Eye/Face Protection Indirect-vented chemical splash goggles + full face shield.Oximes pose a severe risk of irreversible eye damage[5]. A face shield prevents splash trajectory from reaching the ocular mucosa[9].
Body Protection Polyethylene-coated Tyvek® suit or heavy-duty chemical-resistant apron over a lab coat.Woven cotton lab coats absorb liquids, holding the corrosive chemical against the skin. Coated polymers repel lipid-soluble compounds[8][10].
Respiratory NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges.Required only if engineering controls (fume hood) fail or during spill cleanup, to prevent inhalation of toxic, corrosive vapors[11].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Step 1: Pre-Operational Validation

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe to visually confirm steady inward airflow.

  • Inspect PPE: Perform a pneumatic test (inflation method) on butyl gloves to check for invisible micro-tears. Don the chemical-resistant apron and splash goggles before opening any secondary containment.

Step 2: Chemical Handling & Transfer

  • Containment: Place a chemical spill mat (absorbent side up, poly-backed side down) inside the fume hood to contain micro-spills and prevent cross-contamination.

  • Transfer: Use a dedicated, non-sparking spatula (if handling the solid oxime) or a glass volumetric pipette (if in solution). Avoid rapid transfers that generate airborne particulates or aerosols.

  • Sealing: Immediately recap the primary container of Morpholin-3-one oxime after dispensing. Apply Parafilm around the cap to prevent vapor leakage during storage.

Step 3: Doffing & Decontamination

  • Glove Removal: Remove outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) to prevent secondary dermal exposure to the highly permeating morpholine base.

  • Surface Decontamination: Wipe down the analytical balance and fume hood surface with a compatible solvent, followed by a 10% bleach solution and a water rinse, to neutralize residual oxime traces.

Exposure Control Pathway

G Start Hazard Assessment: Morpholin-3-one Oxime EngControl Engineering Controls: Chemical Fume Hood Start->EngControl PPE PPE Selection: Butyl Gloves, Goggles, Tyvek EngControl->PPE Handling Safe Handling & Transfer PPE->Handling Spill Spill or Exposure? Handling->Spill Emergency Emergency Protocol: Flush 15 mins / Medical Aid Spill->Emergency Yes Disposal Waste Disposal: Hazardous Organic Waste Spill->Disposal No Emergency->Disposal

Workflow diagram detailing the exposure control and handling pathway for Morpholin-3-one oxime.

Emergency Response & Spill Management

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin in a safety shower for a minimum of 15 minutes. Do not apply neutralizing chemicals to the skin, as exothermic reactions can severely worsen chemical burns[9][12].

  • Ocular Exposure: Utilize the emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation of the conjunctival sac for 15 minutes. Seek immediate ophthalmological care due to the severe eye damage risk associated with oximes[5][9].

  • Spill Cleanup: For localized spills inside the hood, cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use sawdust, as morpholine derivatives can be flammable and violently reactive with certain organics[9][13]. Sweep the absorbent into a highly visible, labeled hazardous waste container using non-sparking tools.

Waste Disposal Plan

  • Chemical Waste: Dispose of Morpholin-3-one oxime solutions in a dedicated "Hazardous Organic Waste - Amine/Oxime" carboy. Do not mix with strong acids or oxidizing agents, as this can trigger violent exothermic reactions and the release of toxic nitrogen oxides (NOx)[9].

  • Solid Waste: All contaminated PPE (gloves, spill mats, Kimwipes) must be placed in a sealed, biohazard-style bag specifically designated for solid chemical waste. Under no circumstances should these items be disposed of in general municipal trash[14][15].

References

Sources

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